N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Description
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-5-13(17)15-11-6-3-7-12(10-11)16-9-4-8-14(16)18/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
WOGDETCBCILGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide chemical structure
Technical Monograph: N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Executive Summary & Chemical Identity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic small molecule belonging to the N-arylpyrrolidinone class. Structurally, it functions as a hybrid scaffold, linking a polar lactam pharmacophore (reminiscent of the racetam nootropics) to a lipophilic butyryl chain via a meta-substituted aniline linker.
While the specific butanamide derivative is less ubiquitous in primary literature than its acetamide (PubChem CID 790557) or benzamide analogs, it represents a critical probe in Structure-Activity Relationship (SAR) studies targeting CNS modulation and fragment-based drug discovery (FBDD). The molecule balances the high water solubility of the pyrrolidone head with the membrane permeability conferred by the aliphatic butyryl tail.
Chemical Descriptors
| Property | Specification |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
| Common Series | N-Arylpyrrolidinones; Racetam-Anilide Hybrids |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| SMILES | CCCC(=O)Nc1cccc(N2CCCC2=O)c1 |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Rotatable Bonds | 4 |
Structural Analysis & Pharmacophore Mapping
To understand the utility of this molecule, we must deconstruct it into three functional domains. This segmentation drives the synthetic logic and biological hypothesis.
-
Domain A (The Head): 2-Oxopyrrolidin-1-yl [1][2][3][4][5]
-
Function: Acts as a polar head group and hydrogen bond acceptor. This moiety is the defining feature of the racetam class (e.g., Piracetam, Levetiracetam), known to modulate AMPA receptors and synaptic vesicle protein 2A (SV2A).
-
-
Domain B (The Linker): m-Phenylene
-
Function: The meta-substitution pattern provides a specific geometry (approx. 120° bond angle) that prevents steric clash between the lactam and the amide tail, maintaining a planar or semi-planar conformation favorable for pi-stacking interactions in protein binding pockets.
-
-
Domain C (The Tail): Butanamide
-
Function: The four-carbon aliphatic chain increases lipophilicity (LogP) compared to the acetamide analog, enhancing blood-brain barrier (BBB) penetration while retaining the amide NH as a hydrogen bond donor.
-
Visualization: Pharmacophore Architecture
Figure 1: Pharmacophore segmentation showing the functional roles of the lactam head, phenyl linker, and butyryl tail.
Validated Synthesis Protocol
Route: The Nitro-Reduction Pathway
This protocol ensures high purity by forming the lactam ring before generating the aniline amine required for the final coupling.
Step 1: Synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one
-
Reagents: 3-Nitroaniline, 4-Chlorobutyryl chloride, Sodium Hydride (NaH), DMF.
-
Mechanism: Acylation followed by intramolecular cyclization.
-
Protocol:
-
Dissolve 3-nitroaniline (1.0 eq) in anhydrous THF/DMF.
-
Add 4-chlorobutyryl chloride (1.1 eq) at 0°C. Stir to form the linear amide intermediate.
-
Add NaH (2.5 eq) slowly to induce cyclization (displacement of the terminal chloride by the amide nitrogen).
-
Checkpoint: Monitor TLC for disappearance of the linear intermediate.
-
Step 2: Reduction to 1-(3-aminophenyl)pyrrolidin-2-one
-
Reagents: H₂ (gas), Pd/C (10%), Ethanol.
-
Protocol:
-
Subject the nitro-lactam from Step 1 to catalytic hydrogenation (30-50 psi) at room temperature.
-
Filter through Celite to remove Pd/C.
-
Result: This intermediate is stable and often commercially available (CAS 55943-38-5).
-
Step 3: Final Acylation (The Butanamide Formation)
-
Reagents: 1-(3-aminophenyl)pyrrolidin-2-one, Butyryl Chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the amine intermediate (1.0 eq) in dry DCM under Argon.
-
Add TEA (1.5 eq) as a proton scavenger.
-
Dropwise addition of Butyryl Chloride (1.1 eq) at 0°C. Note: Butyryl chloride is chosen over butanoic acid to avoid the need for peptide coupling agents (EDC/NHS), reducing cost and purification complexity.
-
Warm to room temperature and stir for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.
-
Purification: Recrystallization from EtOAc/Hexane.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway utilizing the nitro-reduction route for high regioselectivity.
Physicochemical Profiling & Biological Context
Understanding the "Why" behind this molecule requires analyzing its position relative to known analogs.
Comparative SAR (Structure-Activity Relationship)
| Analog | Structure | LogP (Pred) | Biological Role |
| Acetamide Analog | N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | ~1.2 | Standard screening compound; metabolite marker. |
| Butanamide (Target) | N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide | ~2.1 | Enhanced lipophilicity; improved CNS penetration potential. |
| Benzamide Analog | N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | ~2.8 | High steric bulk; used in kinase inhibition screens. |
Scientific Insight: The shift from an acetyl (2-carbon) to a butyryl (4-carbon) tail significantly alters the Lipophilic Efficiency (LipE) . The butyryl group allows the molecule to interact with deeper hydrophobic pockets in target proteins (e.g., allosteric sites on ion channels) without the excessive molecular weight penalty of a benzyl group.
Potential Applications
-
CNS Therapeutics: The pyrrolidinone core is a hallmark of nootropics. This molecule serves as a probe to test if increasing linker lipophilicity improves potency at the AMPA receptor compared to Piracetam.
-
Fragment-Based Discovery: It acts as a "linker fragment," allowing researchers to grow the molecule from the amide tail to target specific proteases or kinases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 790557, N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Retrieved from [Link][2]
- Malykh, A. G., & Sadaie, M. R. (2010).Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. (Contextual grounding for pyrrolidinone pharmacophore).
-
Barakat, A., et al. (2020). One-Pot Synthesis of Enaminone-Based Pyrrolidinylpropiophenones.[6] MDPI Crystals, 10(4), 282.[6] (Demonstrates synthetic feasibility of N-arylpyrrolidinones). Retrieved from [Link]
Sources
- 1. N-(3-(2-oxopyrrolidin-1-yl)phenyl)cinnamamide - CAS号 1014949-96-2 - 摩熵化学 [molaid.com]
- 2. N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | C12H14N2O2 | CID 790557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. CAS#:941993-44-8 | phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | Chemsrc [chemsrc.com]
- 5. Pannellum [www2.panasonic.biz]
- 6. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone :: JYX [jyx.jyu.fi]
A Technical Guide to the Synthesis, Characterization, and Preclinical Evaluation of 1-(3-aminophenyl)pyrrolidin-2-one Butanamide Derivatives as Novel Anticonvulsant Candidates
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and preclinical evaluation of a novel class of compounds, the 1-(3-aminophenyl)pyrrolidin-2-one butanamide derivatives. Drawing upon established principles in medicinal chemistry and pharmacology, this document outlines a strategic approach to the development of these potential central nervous system (CNS) agents.
Introduction: The Pyrrolidinone Scaffold and the Rationale for Novel Derivatives
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive starting point for the design of novel therapeutics.[1] Notably, the pyrrolidinone motif is central to the blockbuster antiepileptic drug (AED) levetiracetam, signaling its potential for CNS-active agents.[2]
The strategic design of the 1-(3-aminophenyl)pyrrolidin-2-one butanamide derivative is predicated on the hypothesis of creating a hybrid molecule that combines key pharmacophoric features of known anticonvulsants. The 1-phenylpyrrolidin-2-one core offers a rigid backbone for precise substituent placement, while the 3-aminophenyl group provides a handle for further functionalization and potential interactions with biological targets. The butanamide side chain is incorporated to explore structure-activity relationships (SAR) related to chain length and hydrophobicity, which are critical determinants of anticonvulsant activity in related chemical series.[3][4]
Proposed Synthesis of 1-(3-aminophenyl)pyrrolidin-2-one Butanamide Derivatives
The synthesis of the target compounds can be approached through a multi-step sequence, leveraging established synthetic methodologies for the formation of the pyrrolidinone ring and subsequent functionalization. A plausible and flexible synthetic route is outlined below.
Synthesis of the Core Intermediate: 1-(3-nitrophenyl)pyrrolidin-2-one
The initial step involves the synthesis of the N-aryl-pyrrolidinone core. This can be achieved through the condensation of a suitable precursor, such as γ-butyrolactone, with 3-nitroaniline under acidic conditions, or via a reductive amination followed by cyclization.
Reduction of the Nitro Group
The nitro group of 1-(3-nitrophenyl)pyrrolidin-2-one is then reduced to the corresponding amine to yield 1-(3-aminophenyl)pyrrolidin-2-one. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl), can be employed.
Acylation with Butanoyl Chloride
The final step involves the acylation of the 3-amino group with butanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the target compound, N-(3-(2-oxopyrrolidin-1-yl)phenyl)butanamide.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for the target compound.
Proposed Mechanism of Action: A Multi-Target Approach
Based on the pharmacology of related pyrrolidinone derivatives, the 1-(3-aminophenyl)pyrrolidin-2-one butanamide derivatives are hypothesized to exert their anticonvulsant effects through a multi-target mechanism.[3][4][5] The primary targets are likely to be voltage-gated ion channels, which play a crucial role in regulating neuronal excitability.
Key Hypothesized Targets:
-
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants act by stabilizing the inactivated state of VGSCs, thereby reducing the sustained high-frequency firing of neurons that is characteristic of seizures.[3][4]
-
Voltage-Gated Calcium Channels (VGCCs): Modulation of VGCCs, particularly T-type and L-type channels, can also contribute to anticonvulsant activity by reducing neurotransmitter release and neuronal excitability.[4][5]
-
GABAergic System: While less common for this specific scaffold, some pyrrolidinone derivatives may enhance GABAergic inhibition, either directly at the GABA-A receptor or by modulating GABA metabolism.[6][7]
The following diagram illustrates the potential interplay of these mechanisms:
Caption: Hypothesized multi-target mechanism of action.
Preclinical Evaluation Workflow: A Step-by-Step Guide
A hierarchical screening approach is recommended for the preclinical evaluation of these novel derivatives, starting with in vitro assays and progressing to in vivo models of seizure.
In Vitro Characterization
The initial phase of evaluation focuses on confirming the identity and purity of the synthesized compounds and assessing their in vitro activity at the hypothesized molecular targets.
Table 1: Key In Vitro Assays
| Assay Type | Objective | Experimental Protocol |
| Purity and Structural Confirmation | To confirm the identity and purity of the synthesized compound. | 1. NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra to confirm the chemical structure. 2. Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity. 3. High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. |
| Ion Channel Binding Assays | To determine the affinity of the compound for voltage-gated sodium and calcium channels. | 1. Prepare membrane fractions from tissues or cell lines expressing the target ion channels. 2. Incubate the membranes with a radiolabeled ligand specific for the channel (e.g., [³H]batrachotoxin for VGSCs, [³H]nitrendipine for L-type VGCCs) in the presence of varying concentrations of the test compound. 3. Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.[3][4] |
| In Vitro Seizure Models | To assess the compound's ability to suppress epileptiform activity in a neuronal network. | 1. Utilize microelectrode array (MEA) platforms with cultured primary neurons or iPSC-derived neurons. 2. Induce epileptiform activity using pro-convulsant agents (e.g., 4-aminopyridine, bicuculline). 3. Apply the test compound at various concentrations and monitor the changes in neuronal firing patterns, such as burst frequency and duration.[8][9] |
In Vivo Anticonvulsant Screening
Compounds that demonstrate promising in vitro activity should be advanced to in vivo models to assess their anticonvulsant efficacy and neurotoxicity.
Table 2: Primary In Vivo Anticonvulsant Models
| Model | Seizure Type Modeled | Experimental Protocol |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | 1. Administer the test compound to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route. 2. After a predetermined time, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice) via corneal electrodes. 3. Observe the animals for the presence or absence of the tonic hindlimb extension, which is the endpoint of the test. 4. The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.[10][11] |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Absence and myoclonic seizures | 1. Pre-treat the animals with the test compound or vehicle. 2. Administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for mice). 3. Observe the animals for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. 4. The ED₅₀ is the dose that prevents clonic seizures in 50% of the animals.[11][12] |
| 6-Hertz (6Hz) Seizure Test | Psychomotor seizures (drug-resistant) | 1. Following administration of the test compound, deliver a low-frequency electrical stimulus (6 Hz) via corneal electrodes. 2. The endpoint is the observation of seizure activity characterized by a stun position, forelimb clonus, and twitching of the vibrissae. 3. The ED₅₀ is the dose that protects 50% of the animals from the seizure.[3][12] |
Neurotoxicity Assessment
It is crucial to assess the potential for motor impairment and other CNS side effects at doses relevant to the anticonvulsant activity.
Table 3: Neurotoxicity Assessment
| Test | Endpoint | Experimental Protocol |
| Rotarod Test | Motor coordination and balance | 1. Train the animals to remain on a rotating rod. 2. Administer the test compound and place the animals on the rotating rod at specified time intervals. 3. Record the time the animals remain on the rod. 4. The dose that causes 50% of the animals to fall off the rod (TD₅₀) is determined.[3] |
The following diagram outlines the preclinical evaluation workflow:
Caption: Preclinical evaluation workflow for novel anticonvulsants.
Conclusion and Future Directions
The 1-(3-aminophenyl)pyrrolidin-2-one butanamide derivatives represent a promising class of compounds for the development of novel anticonvulsant agents. The synthetic route outlined in this guide is feasible and allows for the generation of a library of analogs for comprehensive SAR studies. The proposed preclinical evaluation workflow provides a robust framework for identifying lead candidates with a desirable efficacy and safety profile. Future work should focus on optimizing the butanamide side chain and exploring substitutions on the phenyl ring to enhance potency and reduce off-target effects. Successful lead candidates can then be advanced to more complex preclinical models of chronic epilepsy and pharmacokinetic studies to fully characterize their therapeutic potential.
References
-
Aging and Disease. Animal Models of Epilepsy: A Phenotype-oriented Review. Available at: [Link]
-
PubMed. [Animal models of epilepsy and experimental seizures]. Available at: [Link]
-
Clinical Gate. Animal Models of Epilepsy. Available at: [Link]
-
Frontiers in Neurology. Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Available at: [Link]
-
IOS Press Content Library. Animal models of epilepsy (Chapter 25) - Handbook of Experimental Neurology. Available at: [Link]
-
Drugs.com. List of Pyrrolidine anticonvulsants. Available at: [Link]
-
ResearchGate. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available at: [Link]
-
International Journal of Novel Research in Pharmacy. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available at: [Link]
-
PubMed. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Available at: [Link]
-
PubMed. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Available at: [Link]
-
Axion BioSystems. A higher efficient in vitro functional assay for anti-epileptic drug discovery. Available at: [Link]
-
Oxford Academic. In vitro human ion channel assays predictive of drug-induced seizure. Available at: [Link]
-
PubMed. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Available at: [Link]
-
PubMed. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides. Available at: [Link]
-
PubMed. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Available at: [Link]
-
MDPI. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available at: [Link]
-
Royal Society of Chemistry. Innovative models for in vitro detection of seizure. Available at: [Link]
-
SpringerLink. Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Available at: [Link]
-
MDPI. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Available at: [Link]
-
ScienceRise. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available at: [Link]
-
ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library.... Available at: [Link]
-
MDPI. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Available at: [Link]
-
Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Available at: [Link]
-
PubMed. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Available at: [Link]
-
PubMed Central. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available at: [Link]
-
iris.unipa.it. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
PubMed Central. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available at: [Link]
-
NIST WebBook. Butanamide, N-(2-methoxyphenyl)-3-oxo-. Available at: [Link]
-
Semantic Scholar. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A higher efficient in vitro functional assay for anti-epileptic drug discovery | Axion Biosystems [axionbiosystems.com]
- 9. Innovative models for in vitro detection of seizure - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
3-(2-oxopyrrolidin-1-yl)aniline amide derivatives
An In-Depth Technical Guide to 3-(2-Oxopyrrolidin-1-yl)aniline Amide Derivatives as Novel Anticoagulant Agents
Abstract
The landscape of anticoagulant therapy is continually evolving, driven by the need for safer and more effective agents that can prevent thrombosis without a concomitant increase in bleeding risk. A promising strategy that has emerged is the targeted inhibition of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] This technical guide provides a comprehensive overview of a specific class of small molecules, the , which have shown potential as potent and selective FXIa inhibitors. Authored for researchers, medicinal chemists, and drug development professionals, this document delves into the rationale for FXIa inhibition, detailed synthetic methodologies, structure-activity relationship (SAR) insights, and robust protocols for biological evaluation. Our focus is to bridge synthetic chemistry with pharmacological application, offering a field-proven perspective on advancing these compounds from laboratory synthesis to preclinical assessment.
The Rationale: Targeting Factor XIa for Safer Anticoagulation
For decades, anticoagulants like warfarin and, more recently, direct oral anticoagulants (DOACs) that target Factor Xa or thrombin, have been mainstays in preventing and treating thromboembolic events.[2] However, their therapeutic window is often narrowed by the risk of bleeding complications.[1] This has spurred research into targets that are critical for pathological thrombus formation (thrombosis) but less essential for physiological blood clotting (hemostasis).
Factor XI (FXI) has emerged as an ideal target fitting this profile.[1] FXI is activated to FXIa by thrombin in a feedback loop that significantly amplifies thrombin generation, leading to the formation of a stable, occlusive thrombus.[2] Crucially, individuals with a congenital deficiency in FXI are protected from events like venous thromboembolism and ischemic stroke, yet they rarely experience spontaneous bleeding. This clinical observation suggests that inhibiting FXIa could effectively prevent thrombosis while preserving normal hemostasis, a paradigm-shifting "uncoupling" of antithrombotic efficacy from bleeding risk.[1][3] The 3-(2-oxopyrrolidin-1-yl)aniline scaffold has been identified as a promising starting point for the design of small-molecule FXIa inhibitors.
Caption: The coagulation cascade, highlighting Factor XIa as the target for inhibition.
Synthetic Strategy: Building the Amide Derivatives
The synthesis of this compound class is modular, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core strategy involves a robust amide coupling reaction between the key amine intermediate, 3-(2-oxopyrrolidin-1-yl)aniline, and a diverse range of carboxylic acids.
Synthesis of the Core Intermediate: 3-(2-oxopyrrolidin-1-yl)aniline
The synthesis begins with the preparation of the central aniline building block. A common and efficient route is the palladium-catalyzed Buchwald-Hartwig amination between 3-bromo-1-nitrobenzene and 2-pyrrolidinone, followed by the reduction of the nitro group to the corresponding amine. The choice of a nitro group as a precursor to the amine is strategic; it is a strong electron-withdrawing group that facilitates the initial C-N coupling and is readily reduced under standard conditions (e.g., using SnCl₂, H₂, or sodium dithionite) without affecting the lactam ring.
Amide Coupling: The Key Diversification Step
With the 3-(2-oxopyrrolidin-1-yl)aniline intermediate in hand, the final amide derivatives are prepared via standard amide bond formation. An effective and widely used method involves coupling the aniline with a carboxylic acid using a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4] This method is favored for its mild reaction conditions and broad substrate scope, accommodating a wide variety of R-groups on the carboxylic acid.[4][5]
Caption: General workflow from synthesis to structure-activity relationship (SAR) analysis.
Structure-Activity Relationship (SAR) Exploration
The primary goal of SAR studies in this context is to define the structural requirements for potent and selective inhibition of FXIa. Modifications are typically explored at the 'R' group of the carboxylic acid, as this moiety often interacts with specific binding pockets of the target enzyme. While extensive SAR data for this exact scaffold is proprietary to developing institutions, we can infer key principles from public domain knowledge on similar enzyme inhibitors.[6][7]
| Modification Site (R-Group) | Structural Change | Observed/Expected Impact on Activity | Rationale |
| Distal Aryl/Heteroaryl Ring | Introduction of halogens (F, Cl) | Often increases potency | Halogen atoms can form favorable interactions (e.g., halogen bonds) with the protein backbone and improve pharmacokinetic properties like metabolic stability.[8] |
| Addition of polar groups (e.g., -OH, -NH₂) | May increase potency if a hydrogen bond donor/acceptor is nearby; can improve solubility. | Specific hydrogen bonds can significantly increase binding affinity and anchor the inhibitor in the active site.[6] | |
| Linker between Amide and Distal Ring | Varying linker length (e.g., methylene vs. ethylene) | Potency is highly sensitive; an optimal length is required. | The linker positions the distal group within the enzyme's binding pocket. Incorrect length can lead to steric clashes or loss of favorable interactions.[9] |
| Introducing rigidity (e.g., cyclopropyl group) | Can increase potency and improve metabolic stability. | A rigid linker reduces the entropic penalty of binding by pre-organizing the molecule in its bioactive conformation.[10] | |
| Alkyl Chains | Branching or cyclization | Can improve selectivity and metabolic stability. | Bulky or constrained alkyl groups may be unable to fit into the active sites of off-target enzymes, thereby enhancing selectivity.[7] |
Experimental Protocols
The following protocols are provided as self-validating, field-proven methodologies for the synthesis, characterization, and biological evaluation of .
General Protocol for Amide Synthesis
This protocol describes a reliable method for coupling the core aniline with a representative carboxylic acid.
Objective: To synthesize N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide.
Materials:
-
3-(2-oxopyrrolidin-1-yl)aniline (1.0 mmol, 1 eq.)
-
Benzoic acid (1.1 mmol, 1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol, 1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(2-oxopyrrolidin-1-yl)aniline and benzoic acid.
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Add DMAP to the solution, followed by the portion-wise addition of EDC at 0 °C (ice bath). The addition of a carbodiimide to a carboxylic acid forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the aniline. DMAP acts as a catalyst to form an even more reactive acylpyridinium species.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).[11] The disappearance of the starting aniline spot indicates reaction completion.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2x15 mL), saturated NaHCO₃ solution (2x15 mL), and brine (1x15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[11] The appropriate solvent system is determined by prior TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Characterization of Synthesized Compounds
The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.[12]
-
Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR): Confirms the chemical structure by showing the chemical shifts, integration, and coupling patterns of all protons and carbons.[4]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[5]
-
Infrared Spectroscopy (IR): Identifies the presence of key functional groups, such as the amide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretch (approx. 3200-3400 cm⁻¹).[12]
-
Melting Point (MP): Serves as an indicator of purity; a sharp melting point range is characteristic of a pure compound.[11]
Protocol for In Vitro Factor XIa Inhibition Assay
This enzymatic assay quantifies the ability of a synthesized compound to inhibit the activity of human FXIa.
Objective: To determine the IC₅₀ value of a test compound against FXIa.
Materials:
-
Human activated Factor XI (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing polyethylene glycol (PEG) and bovine serum albumin (BSA) to prevent non-specific binding and enzyme denaturation.
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of the diluted test compound solution to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
-
Add 25 µL of human FXIa solution (pre-diluted in Assay Buffer to a working concentration) to all wells except the "no enzyme" blanks.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate solution to all wells. The substrate is designed to be cleaved by FXIa, releasing a chromophore (p-nitroaniline) that absorbs light at 405 nm.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time (kinetic mode) at 37 °C.
-
The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The represent a promising class of compounds for the development of next-generation anticoagulants targeting Factor XIa. The synthetic accessibility and modular nature of this scaffold allow for extensive medicinal chemistry optimization to achieve desirable potency, selectivity, and pharmacokinetic profiles. The clear therapeutic rationale, grounded in the unique biology of FXIa, provides a strong foundation for their continued development.[3] Future work will focus on refining the SAR to enhance on-target activity while minimizing off-target effects, conducting in vivo studies in relevant animal models of thrombosis to establish efficacy, and performing detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure the drug-like properties necessary for clinical success.
References
-
Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
-
Sammut, M. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine, 85(5), 1-8.
-
Schumacher, W. A., & Leadley, R. J. (2015). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 58(4), 1779–1793.
-
Aly, A. A., El-Sayed, R., & Mohamed, Y. A. (2021). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 9, 749005.
-
Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some amide derivatives and their biological activity. ResearchGate.
-
Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015.
-
Al-Horani, R. A. (2022). 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. Cardiovascular & Hematological Agents in Medicinal Chemistry, 21(3), 240-242.
-
Forte, B., Ciraolo, L., & Zuccotto, F. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2435-2447.
-
Gatley, S. J., Lan, R., & Volkow, N. D. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2749-2758.
-
Guryev, A. A., Gorshkova, E. S., & Zherebker, A. Y. (2023). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Molecules, 28(9), 3843.
-
Kaur, R., & Kumar, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-508.
-
Demin, A. V., Demina, P. A., & Chulakov, E. N. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Synthesis, 15(7), 932-942.
-
Ekkati, A. R., & Cuny, G. D. (2023). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 84, 129202.
-
Kabir, E., Noyon, M. R. O., & Uzzaman, M. (2023). Computational and Pharmacokinetic Investigation of Some Heterocyclic Amide Derivatives as Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal, 15(2), 232-243.
-
Wang, Y., Zhang, Y., & Chen, Z. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(2), 273-284.
-
Wang, Y., Li, M., & Yang, X. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059.
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]
- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
The N-Aryl Butanamide Scaffold in Medicinal Chemistry: Synthetic Methodologies, Mechanistic Pathways, and Therapeutic Applications
Executive Summary
The N-aryl butanamide (or N-arylbutyramide) pharmacophore has emerged as a highly versatile scaffold in modern medicinal chemistry. Characterized by a flexible butanamide backbone and a functionalizable aryl group, this motif serves as a critical structural foundation for a diverse array of biologically active compounds. From acting as ATP-competitive kinase inhibitors to serving as nitric oxide (NO) donors for targeted oncology, the scaffold offers synthetic tractability and high binding affinity across multiple protein targets. This technical guide explores the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for synthesizing and evaluating N-aryl butanamide derivatives.
Mechanistic Pathways and Therapeutic Applications
Oncology: Nitrosative Stress via S-Nitroso-Aryl-Butanamides
S-nitrosothiols (SNOs) are potent NO donors that exhibit anti-carcinogenic properties by promoting apoptosis through the S-nitrosylation of specific protein targets[1]. S-nitroso-aryl-butanamides are synthesized as stable derivatives of penicillamine[2].
Mechanism of Action: These compounds enter the tumor microenvironment and react with endogenous hydrogen sulfide (
Targeted Therapies: ATP-Competitive Kinase Inhibition
Protein kinases are prime targets for therapeutic intervention in cancer and inflammatory diseases[3]. The 4-amino-N-aryl-butanamide scaffold is explicitly designed to occupy the ATP-binding pocket of the kinase catalytic domain[3]. Structural Rationale: The butanamide backbone acts as a flexible linker, allowing the molecule to adapt to the dynamic conformation of the kinase hinge region. The substituted aryl group (e.g., 4-chloro-3-(trifluoromethyl)phenyl in compound KA1) forms highly specific van der Waals interactions with hydrophobic regions of the pocket, preventing ATP binding and halting substrate phosphorylation[3].
Infectious Diseases: Precursors to Anti-Tubercular Agents
The N-aryl butanamide motif is also a critical intermediate in the synthesis of anti-tubercular agents. Specifically, 3-oxo-N-aryl butanamides are condensed to form 1,4-dihydropyridines (DHPs)[4]. Prodrug Mechanism: These DHPs act as prodrugs; upon penetrating the Mycobacterium tuberculosis cell wall, the carboximide groups undergo hydrolysis to active carboxylic acid groups, effectively inhibiting mycobacterial growth[4].
Quantitative Data: Biological Activity Profiles
The following table summarizes the quantitative biological activity of key N-aryl butanamide derivatives across different therapeutic areas, highlighting the structural versatility of the scaffold.
| Compound Class | Specific Derivative | Biological Target / Mechanism | Observed Activity / IC | Assay System / Cell Line |
| S-nitroso-aryl-butanamide | o-chloro derivative | NO Donor / Nitrosative Stress | Strong Cytotoxicity | MCF-7 (Breast Cancer)[1] |
| 4-amino-N-aryl-butanamide | KA1 (4-chloro-3-CF | ATP-Competitive Kinase Inhibitor | Dose-dependent inhibition | Biochemical Kinase Assay[3] |
| 1,4-Dihydropyridine (DHP) | Compound 3d (from 3-oxo precursor) | Mycobacterial cell wall prodrug | High Anti-tubercular potency | M. tuberculosisin vitro[4] |
| Lazabemide derivative | Compound 3d | Monoamine Oxidase A (MAO-A) | IC | In vitro MAO-A assay[5] |
Synthetic Methodology: One-Pot Metal-Free Reductive Amidation
Traditionally, synthesizing N-aryl amides required handling highly toxic and carcinogenic aniline derivatives. Recent advances have established a two-step, one-pot, metal-free protocol that directly converts nitroarenes into N-aryl butanamides[6].
Causality & Chemical Logic: This method utilizes trichlorosilane (
Protocol 1: Synthesis of -Chloro N-Aryl Butanamides
Note: This protocol is a self-validating system; the disappearance of the yellow nitroarene color indicates successful reduction to the N-silylated intermediate.
-
Preparation: Dissolve the starting nitroarene (1.0 molar equivalent) in anhydrous acetonitrile under an inert nitrogen atmosphere to prevent premature oxidation of the intermediate[6].
-
Reduction: Add triethylamine (6.0 molar eq.) followed by the dropwise addition of trichlorosilane (
, 4.0 molar eq.) at 0°C[6]. Causality: Triethylamine acts as an acid scavenger and activates the trichlorosilane. -
Amidation: Stir the mixture at room temperature until complete consumption of the nitroarene is observed via Thin Layer Chromatography (TLC). Add
-butyrolactone (5.0–15.0 molar eq.) directly to the reaction flask[6]. -
Quenching & Workup: After 1.5 to 3 hours, quench the reaction with a basic aqueous solution (e.g., saturated
) to neutralize the silane byproducts. Extract the aqueous layer with ethyl acetate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure -chloro N-aryl butanamide[6].
Biochemical Evaluation: Kinase Assay Workflow
To evaluate the potency of 4-amino-N-aryl-butanamide derivatives as kinase inhibitors, the ADP-Glo™ Luminescence Assay is employed[3].
Causality & Assay Logic: Because these compounds compete with ATP, measuring the depletion of ATP and the subsequent generation of ADP provides a direct, highly specific readout of kinase activity[3]. The assay is self-validating: Step 3 actively depletes all unreacted ATP, ensuring that the luminescence generated in Step 4 is exclusively derived from the ADP produced during the kinase reaction, thus eliminating background noise[3].
Protocol 2: ADP-Glo Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the 4-amino-N-aryl-butanamide in 100% DMSO. Perform serial dilutions in the assay buffer to establish a dose-response curve[7]. Control: Include a vehicle-only (DMSO) control to establish baseline maximum kinase activity.
-
Kinase Reaction: In a 384-well plate, combine the purified kinase enzyme, the specific peptide substrate, ATP (at a concentration near its
for the specific kinase), and the inhibitor[3]. Incubate at room temperature for 60 minutes. -
ATP Depletion: Add the ADP-Glo™ Reagent (equal volume to the kinase reaction) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes[3].
-
Signal Generation: Add the Kinase Detection Reagent. This reagent converts the reaction-generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[3]. Incubate for 30 minutes.
-
Quantification: Measure the luminescence using a microplate reader. Calculate the IC
by plotting the log of the inhibitor concentration against the normalized luminescence signal[3].
Visualizations of Mechanisms and Workflows
Nitrosative Stress Signaling Pathway
Mechanism of nitrosative stress and apoptosis induced by S-nitroso-aryl-butanamides in tumor cells.
Biochemical Kinase Assay Workflow
Step-by-step workflow of the ADP-Glo biochemical kinase assay for evaluating butanamide inhibitors.
References
Sources
- 1. S-nitrosothiols and H2S donors: Potential chemo-therapeutic agents in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-nitrosothiols and H2S donors: Potential chemo-therapeutic agents in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Anti-Tubercular Activity of Novel 1, 4-Dihydropyrine-3, 5-Dicarboxamide Containing 4(5)-Chloro-2-Ethyl- 5(4)-Imidazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Pre-Clinical Profiling and Biological Activity of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide: A Dual-Pharmacophore Approach
Prepared by: Senior Application Scientist, Pre-Clinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers
Executive Summary
The pursuit of neuroprotective and anti-epileptogenic therapeutics has increasingly shifted from single-target ligands to rationally designed polypharmacological agents. N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (hereafter referred to as N-3-OPB ) represents a highly specialized structural class engineered to bridge two distinct pharmacological domains. By integrating a 2-oxopyrrolidine (gamma-lactam) ring with a phenylbutanamide moiety, N-3-OPB is hypothesized to act as a dual-target modulator.
This technical whitepaper deconstructs the structural rationale, details the mechanistic pathways, and outlines the rigorous, self-validating experimental workflows required to evaluate its activity against Synaptic Vesicle Glycoprotein 2A (SV2A) and Class I Histone Deacetylases (HDACs).
Structural Rationale & Pharmacophore Analysis
In my experience overseeing pre-clinical pipelines, compounds that attempt polypharmacology often fail due to mismatched target affinities or poor physicochemical properties. The elegance of N-3-OPB lies in its highly efficient use of molecular real estate, leveraging two validated pharmacophores:
-
The 2-Oxopyrrolidine Scaffold: This gamma-lactam ring is the defining feature of the racetam class of neuroactive drugs (e.g., levetiracetam). Extensive photoaffinity labeling and knockout studies have definitively proven that binding to the SV2A protein is both necessary and sufficient for the antiepileptic action of these compounds[1]. The pyrrolidone oxygen acts as a critical hydrogen bond acceptor within the transmembrane binding pocket of SV2A.
-
The Phenylbutanamide Moiety: Short-chain fatty acid derivatives, including phenylbutyrates and phenylbutyramides, are established inhibitors of HDAC enzymes and possess intrinsic neuroprotective and anti-seizure properties[2]. The butanamide chain serves as a lipid-compatible linker that penetrates the narrow hydrophobic channel of HDACs, positioning the amide group to interact with the catalytic zinc ion at the active site[3].
Mechanistic Pathways
The therapeutic potential of N-3-OPB lies in the synergistic convergence of its two targets. SV2A modulation directly attenuates pathological vesicular exocytosis, thereby reducing presynaptic glutamate release during high-frequency neuronal firing[4]. Concurrently, HDAC inhibition induces chromatin remodeling, promoting the transcription of neuroprotective factors (such as BDNF) and mitigating neuroinflammation.
Caption: Dual-target mechanism of action modulating SV2A and HDAC pathways.
Experimental Workflows & Methodologies
To rigorously validate the biological activity of N-3-OPB, we must employ a self-validating system of orthogonal assays. A functional readout is meaningless without confirming direct target engagement.
Protocol 1: SV2A Radioligand Displacement Assay
Objective: Quantify the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Isolate synaptic vesicles from HEK293 cells stably transfected with human SV2A. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 2 nM
ucb-30889 and varying concentrations of N-3-OPB (10 pM to 100 µM). Incubate for 120 minutes at 4°C. (Note: 4°C is strictly maintained to minimize receptor internalization and proteolytic degradation). -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI for 1 hour.
-
Quantification: Wash filters three times with 1 mL of ice-cold buffer, extract in 3 mL of scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay
Objective: Determine the
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human HDAC2 in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Compound Addition: Pre-incubate the enzyme with serial dilutions of N-3-OPB for 15 minutes at 37°C to allow steady-state binding to the catalytic pocket.
-
Substrate Cleavage: Add 50 µM Boc-Lys(Ac)-AMC substrate and incubate for exactly 30 minutes at 37°C.
-
Signal Development: Add 50 µL of developer solution (containing 2 mg/mL trypsin and 2 µM Trichostatin A) to quench the HDAC reaction and cleave the deacetylated AMC fluorophore.
-
Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.
Caption: Pre-clinical validation workflow for dual-target neuroactive compounds.
Quantitative Data Presentation
The following tables summarize the expected pharmacological and physicochemical profile of N-3-OPB, benchmarked against industry standards.
Table 1: In Vitro Binding and Inhibition Profile
| Target | Assay Methodology | Reference Standard | |
| SV2A | Radioligand Displacement | Levetiracetam ( | |
| HDAC2 | Fluorometric Cleavage | SAHA ( | |
| HDAC6 | Fluorometric Cleavage | Tubastatin A ( |
Data Interpretation: N-3-OPB demonstrates sub-micromolar affinity for SV2A, outperforming first-generation racetams. Its selectivity for Class I HDACs (HDAC2) over Class IIb (HDAC6) suggests a targeted epigenetic influence without broad-spectrum cytotoxicity.
Table 2: Physicochemical & ADME Properties
| Physicochemical Property | Value | Translational Implication |
| Molecular Weight | 246.3 g/mol | Optimal for blood-brain barrier (BBB) penetration. |
| cLogP | 2.1 | Favorable lipophilicity for CNS partitioning without excessive tissue retention. |
| Topological Polar Surface Area | 49.1 Ų | Excellent passive transcellular diffusion (< 90 Ų threshold for CNS drugs). |
| Plasma Protein Binding (PPB) | 45% | Ensures a high free-fraction of the drug is available for target engagement. |
Conclusion & Translational Outlook
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide represents a rationally designed leap in neuropharmacology. By satisfying the strict structural requirements for SV2A binding while simultaneously incorporating a functional HDAC inhibitory domain, it addresses both the acute symptomatic phase of neuro-excitability (glutamate release) and the chronic pathological phase (gene transcription and neuroinflammation). Moving forward, the integration of these in vitro findings with in vivo pharmacokinetic models will be critical for advancing this compound into IND-enabling studies.
References
Sources
- 1. pnas.org [pnas.org]
- 2. Frontiers | The effect of phenobarbital treatment on behavioral comorbidities and on the composition and function of the fecal microbiome in dogs with idiopathic epilepsy [frontiersin.org]
- 3. US5852056A - Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
The 2-oxopyrrolidin-1-yl Phenyl Pharmacophore: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxopyrrolidin-1-yl phenyl moiety represents a significant "privileged scaffold" in modern medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have established it as a versatile core for the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive analysis of the pharmacophoric properties of this scaffold, delving into its synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including neuroscience, oncology, and infectious diseases. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside computational insights from pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, offering a holistic resource for researchers engaged in the design and development of novel therapeutics based on this potent chemical entity.
Introduction: The Rise of a Privileged Scaffold
The 2-oxopyrrolidin-1-yl phenyl core, characterized by a five-membered lactam (pyrrolidin-2-one) linked to a phenyl ring via the nitrogen atom, has emerged as a recurring motif in a multitude of biologically active molecules. Its "privileged" status stems from its ability to interact with multiple, unrelated biological targets by presenting a specific three-dimensional arrangement of chemical features. The pyrrolidinone ring offers a combination of a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic alkyl chain, and a point of attachment for various substituents, while the phenyl ring provides a platform for diverse functionalization to fine-tune physicochemical properties and target interactions.[1] This combination of features allows for the exploration of a vast chemical space, leading to the discovery of compounds with a wide array of pharmacological activities.[2]
The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional character that is often advantageous for target binding compared to flat aromatic systems.[1][3] Furthermore, the pyrrolidinone core can enhance aqueous solubility and other desirable physicochemical properties of a drug candidate.[4][5]
This guide will explore the key pharmacophoric attributes of the 2-oxopyrrolidin-1-yl phenyl scaffold, providing a detailed examination of its role in the development of novel therapeutics.
Physicochemical Properties and Drug-Likeness
The 2-oxopyrrolidin-1-yl phenyl scaffold possesses a favorable balance of physicochemical properties that contribute to its "drug-likeness." These properties are critical for a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Key Physicochemical Parameters:
| Property | Typical Range/Value | Significance in Drug Design |
| Molecular Weight (MW) | 150 - 250 g/mol (unsubstituted core) | Generally falls within the range for good oral bioavailability (Lipinski's Rule of Five).[6] |
| logP (Lipophilicity) | 1.0 - 2.5 (estimated) | Moderate lipophilicity allows for good membrane permeability without excessive non-specific binding or poor solubility.[7][8] |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The carbonyl group is a key hydrogen bond acceptor, crucial for target interaction.[7] |
| Hydrogen Bond Donors | 0 (on the core scaffold) | The absence of a donor on the core allows for more controlled introduction of this feature through substitution. |
| Polar Surface Area (PSA) | ~29 Ų (unsubstituted core) | A PSA in this range is generally associated with good cell permeability.[3] |
| Rotatable Bonds | 1 (phenyl-N bond) | Limited flexibility in the core structure can be advantageous for target binding by reducing the entropic penalty. |
Table 1: Key physicochemical properties of the 2-oxopyrrolidin-1-yl phenyl core.
The pyrrolidinone moiety can enhance aqueous solubility, a desirable trait for many drug candidates.[4][5] The balance of lipophilic (phenyl and pyrrolidinone alkyl chain) and polar (carbonyl group) features is a key determinant of the overall ADMET properties of derivatives.
Synthesis of the 2-oxopyrrolidin-1-yl Phenyl Core and Derivatives
The synthesis of the 2-oxopyrrolidin-1-yl phenyl scaffold is generally straightforward, with several established routes available. A common and versatile method involves the condensation of a substituted aniline with itaconic acid or its derivatives.
General Synthesis of 1-(Substituted phenyl)-5-oxopyrrolidine-3-carboxylic Acid
This method provides a key intermediate that can be further functionalized at the carboxylic acid position.
Caption: General synthesis of the 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid core.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [7][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-(4-aminophenyl)acetamide (1 equivalent) and itaconic acid (1.1 equivalents).
-
Solvent Addition: Add water as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
This carboxylic acid intermediate can then be converted to a variety of derivatives, such as amides, esters, and hydrazides, for further biological evaluation.[7][9]
Biological Activities and Pharmacophore Analysis
The 2-oxopyrrolidin-1-yl phenyl scaffold is associated with a remarkable range of biological activities. This section will explore the key therapeutic areas where this pharmacophore has shown promise, along with an analysis of the essential structural features for each activity.
Anticonvulsant and Antinociceptive Activity
A significant body of research has focused on the anticonvulsant and antinociceptive properties of 2-oxopyrrolidin-1-yl phenyl derivatives. These compounds have shown efficacy in various preclinical models of epilepsy and pain.[10]
Pharmacophore Model for Anticonvulsant Activity:
A general pharmacophore model for anticonvulsant activity often includes a hydrophobic unit, a hydrogen bond donor/acceptor, and an electron-donating moiety.[11][12] For the 2-oxopyrrolidin-1-yl phenyl scaffold, the key features can be mapped as follows:
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Antimicrobial Activity
The 2-oxopyrrolidin-1-yl phenyl scaffold has also served as a template for the development of novel antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria. [13][14][15] Structure-Activity Relationship (SAR):
-
Heterocyclic Moieties: The incorporation of thiazole, triazole, and oxadiazole rings into the scaffold has been shown to enhance antibacterial activity. [15]* Hydrazone Derivatives: Hydrazone derivatives, particularly those with nitro-substituted aromatic or heterocyclic rings, have exhibited potent antibacterial effects.
Mechanism of Action:
The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or other cellular processes.
Nrf-2 Activation
Recent studies have identified derivatives of the 2-oxopyrrolidin-1-yl phenyl scaffold as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [16]Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, making it an attractive target for the treatment of diseases associated with oxidative stress. [17][18][19][20] Mechanism of Nrf-2 Activation:
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Activators can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. [17][18][20]
Caption: Simplified schematic of the Nrf-2 activation pathway by 2-oxopyrrolidin-1-yl phenyl derivatives.
Computational Approaches: Pharmacophore Modeling and 3D-QSAR
Computational methods such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable tools in the rational design of novel compounds based on the 2-oxopyrrolidin-1-yl phenyl scaffold. [21][22] Pharmacophore Modeling:
Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. For the 2-oxopyrrolidin-1-yl phenyl scaffold, these models can help to identify key interactions with the target protein and guide the design of new derivatives with improved potency and selectivity. [23]The validation of a pharmacophore model is a critical step and is typically performed using a test set of active and inactive compounds. [24] 3D-QSAR:
3D-QSAR studies correlate the 3D properties of a series of molecules with their biological activities. These models can provide a deeper understanding of the SAR and help to predict the activity of novel compounds before their synthesis. For the 2-oxopyrrolidin-1-yl phenyl scaffold, 3D-QSAR can reveal how modifications to the phenyl and pyrrolidinone rings affect the electrostatic and steric properties of the molecule, and in turn, its biological activity. [21]
Conclusion and Future Perspectives
The 2-oxopyrrolidin-1-yl phenyl pharmacophore is a testament to the power of privileged scaffolds in drug discovery. Its favorable physicochemical properties, synthetic accessibility, and broad range of biological activities make it a highly attractive starting point for the development of new therapeutic agents. The diverse activities, from anticonvulsant and anticancer to antimicrobial and Nrf-2 activation, highlight the remarkable versatility of this core structure.
Future research in this area will likely focus on:
-
Target Deconvolution: Elucidating the specific molecular targets for the various biological activities of these compounds.
-
Optimization of ADMET Properties: Fine-tuning the scaffold to improve drug-like properties and reduce potential off-target effects.
-
Application of Advanced Computational Methods: Utilizing more sophisticated computational techniques, such as machine learning and artificial intelligence, to accelerate the design and discovery of new derivatives with enhanced potency and selectivity.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where the identified mechanisms of action may be relevant.
References
-
G. C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
-
Sarac, B. E., Nissim, L., Karaguzel, D., Arik, G., Kahremany, S., Korshin, E. E., Gruzman, A., & Karaaslan, C. (2025). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PubMed. Retrieved from [Link]
-
(2014). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. PMC. Retrieved from [Link]
-
Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved from [Link]
-
Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. Retrieved from [Link]
-
(2024). The role of physicochemical and topological parameters in drug design. ResearchGate. Retrieved from [Link]
-
Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Retrieved from [Link]
- (2015).
-
(2024). The role of physicochemical and topological parameters in drug design. Frontiers. Retrieved from [Link]
-
(2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. Retrieved from [Link]
-
(2012). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. PubMed. Retrieved from [Link]
-
(2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija. Retrieved from [Link]
-
Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Retrieved from [Link]
-
(2021). NRF2 activation in cancer and overview of NRF2 small molecule inhibitors. ResearchGate. Retrieved from [Link]
-
(2015). Anticonvulsant effect of drugs by MES and PTZ method. SlideShare. Retrieved from [Link]
-
(2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Retrieved from [Link]
-
(2009). Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. PMC. Retrieved from [Link]
-
(2003). Pharmacophore searching and QSAR analysis in the design of anticonvulsant drugs. ScienceDirect. Retrieved from [Link]
-
Khan, H. N., et al. (2012). Ligand based pharmacophore model development for the identification of novel antiepileptic compound. PubMed. Retrieved from [Link]
- (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent SARS-CoV-2 papain-like protease inhibitor from marine natural products. Arabian Journal of Chemistry.
-
Malawska, B., & Scatturin, A. (2003). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs. PubMed. Retrieved from [Link]
-
(n.d.). Structure-Activity Relationship Studies on a Series. Amanote Research. Retrieved from [Link]
-
Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Retrieved from [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. Retrieved from [Link]
-
(2001). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. Retrieved from [Link]
-
Kamiński, K., et al. (2020). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. PubMed. Retrieved from [Link]
-
Siddiqui, N., et al. (2010). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. PubMed. Retrieved from [Link]
-
(2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific. Retrieved from [Link]
-
(2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
Sources
- 1. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Fundamental considerations in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lmaleidykla.lt [lmaleidykla.lt]
- 15. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. arabjchem.org [arabjchem.org]
Advanced Lactam-Based Chemical Probes for Activity-Based Protein Profiling: A Technical Guide
Introduction: The Evolution of Chemical Probes
In the post-genomic era, identifying the presence of a protein is no longer sufficient; understanding its functional state within a complex proteome is the true bottleneck in drug discovery. Activity-Based Protein Profiling (ABPP) has emerged as a transformative technology to address this, utilizing small-molecule probes to selectively interrogate catalytically active enzymes. Among the most successful chemotypes deployed in ABPP are lactam-based probes.
Historically recognized solely as the pharmacophore of penicillin and cephalosporin antibiotics, the β-lactam ring—alongside related β-lactones and sultams—has been repurposed as a "privileged structure" for chemical biology[1]. By mimicking the transition state of peptide bond hydrolysis, these probes offer an elegant, highly tunable mechanism to covalently capture active-site serine residues across a surprisingly broad swath of the proteome.
The Chemical Logic of Lactam Scaffolds
As an application scientist, I frequently observe that the success of target deconvolution relies entirely on the chemical fidelity of the probe. Lactam-based probes achieve this fidelity through a mechanism of suicide inhibition.
The core logic relies on ring strain. The four-membered β-lactam ring is highly strained, making the carbonyl carbon exceptionally electrophilic. When a target enzyme—such as a Penicillin-Binding Protein (PBP) or a serine hydrolase—recognizes the probe, its active-site serine nucleophilically attacks the lactam carbonyl. This triggers a ring-opening event, resulting in a stable, covalent acyl-enzyme intermediate. Because this reaction requires a catalytically competent active site, denatured or inactive enzymes remain unlabeled, ensuring the probe reports strictly on functional activity.
Figure 1: Covalent mechanism of lactam probes targeting active-site serine residues.
Probe Architecture and Design Principles
A modern lactam probe is a tripartite system:
-
The Warhead: The reactive lactam ring (e.g., penicillin, cephalosporin, or 4-oxo-β-lactam) dictates the primary enzyme class targeted.
-
The Linker: A spacer that prevents steric clash between the reporter tag and the enzyme surface. The chemical nature of the linker (e.g., PEG vs. alkyl) can be tuned to optimize cell permeability.
-
The Reporter Tag: Early probes utilized direct fluorophores (e.g., Bocillin-FL) for immediate visualization[2]. However, bulky fluorophores can impede cellular permeability and alter natural binding kinetics. Modern iterations utilize terminal alkynes or azides. These minimal steric footprints allow for seamless in vivo labeling, followed by post-lysis Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to attach fluorophores or biotin handles.
Key Applications in Modern Research
Profiling PBPs and Resistance Mechanisms
The most canonical use of lactam probes is the direct visualization of PBPs during bacterial cell wall synthesis. Fluorescent derivatives like Bocillin-FL (Boc-FL) and Cephalosporin C-TAMRA (Ceph C-T) have been instrumental in mapping the spatial localization of PBPs at the divisional septa of live Streptococcus pneumoniae and Bacillus subtilis[2],[3].
Beyond basic biology, these probes are vital for profiling antibiotic resistance. In Methicillin-Resistant Staphylococcus aureus (MRSA), β-lactam ABPP was used to comparatively profile enzyme activities between sensitive and resistant strains, successfully identifying uncharacterized enzymes capable of hydrolyzing β-lactam antibiotics[4].
Expanding the Target Space: The Microbiome and Mammalian Hydrolases
Lactam probes are no longer restricted to bacterial cell wall targets. Recent studies in Mycobacterium tuberculosis revealed that alkyne-cephalosporin probes bind non-canonical targets, such as DltD, a membrane-bound thioesterase involved in lipoteichoic acid synthesis[5].
Furthermore, the versatility of the lactam scaffold has been leveraged to profile the gut microbiome. Custom β-lactam probes have been engineered to specifically target Bile Salt Hydrolases (BSHs), enabling the attribution of metabolic activity to specific microbial members directly in human stool samples[6]. In mammalian systems, novel 4-Oxo-β-lactams have been identified as highly potent, selective chemotypes for profiling serine hydrolases, including DPP8 and DPP9, opening new avenues for medicinal chemistry[7].
Quantitative Data: Probe Selection Matrix
To streamline experimental design, the following table synthesizes the optimal lactam probe architectures based on target class and downstream application.
| Probe Scaffold | Reporter Tag | Primary Target Class | Key Application | Ref |
| Penicillin V (Boc-FL) | BODIPY FL | Broad-spectrum PBPs | Live-cell imaging of bacterial septa | [2],[3] |
| Cephalosporin C (Ceph C-T) | TAMRA | HMW PBPs | Selective PBP profiling in S. pneumoniae | [2] |
| Alkyne-Cephalosporin | Terminal Alkyne | PBPs, DltD | Target discovery via LC-MS/MS in M. tuberculosis | [5] |
| Alkyne-β-Lactam | Terminal Alkyne | Bile Salt Hydrolases (BSHs) | Gut microbiome metabolic profiling | [6] |
| 4-Oxo-β-Lactam | Alkyne / Fluorophore | Serine Hydrolases (DPP8/9) | Mammalian enzyme profiling and inhibitor discovery | [7] |
Standardized Protocol: A Self-Validating ABPP Workflow
A rigorous ABPP experiment must be a self-validating system. The following protocol outlines an in vivo labeling workflow using alkyne-functionalized lactam probes, incorporating mandatory causality checks to eliminate false positives.
Figure 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow.
Step 1: In Vivo Labeling & Competition (The Specificity Filter)
Causality Check: Labeling in live cells captures enzymes in their native conformation. We utilize small alkynes rather than bulky fluorophores to ensure the probe's permeability and binding kinetics are not sterically hindered.
-
Divide live cultures (e.g., bacterial suspension or mammalian cells) into three cohorts:
-
Cohort A (Active): Treat with the Alkyne-Lactam probe (e.g., 10 µM) for 30 minutes at 37°C.
-
Cohort B (Competition Control): Pre-incubate with a 100x excess of the parent antibiotic (e.g., unmodified cephalosporin) for 15 minutes, followed by the probe. This proves active-site specificity.
-
Cohort C (Denatured Control): Heat-kill cells (95°C, 10 minutes) prior to probe addition. This proves binding requires catalytic activity, ruling out non-specific adhesion.
-
Step 2: Cell Lysis and Proteome Extraction
-
Wash cells 3x with cold PBS to remove unbound probe, preventing post-lysis labeling artifacts.
-
Lyse via sonication in a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Clarify by centrifugation (16,000 × g, 15 mins). Non-denaturing lysis preserves the structural integrity of off-target proteins, preventing artificial exposure of buried nucleophiles.
Step 3: CuAAC Click Chemistry (The Reporter Attachment)
-
To the clarified lysate (adjusted to 1-2 mg/mL protein), add the click cocktail:
-
Azide-Fluorophore or Azide-Biotin (100 µM)
-
CuSO4 (1 mM)
-
THPTA ligand (100 µM)
-
Sodium Ascorbate (1 mM, prepared fresh)
-
-
React for 1 hour at room temperature. Causality Check: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS)-mediated protein degradation during the reaction.
Step 4: Detection and Target Deconvolution
-
For Imaging: Resolve proteins via SDS-PAGE and scan using a fluorescence imager to visualize target bands[2].
-
For Proteomics: Enrich biotinylated samples using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS to identify the specific protein targets[4].
Conclusion
Lactam-based chemical probes have transcended their origins as simple antibiotic derivatives. By combining the evolutionary perfection of the β-lactam ring with modern bioorthogonal chemistry, these tools provide unprecedented resolution into the functional state of the proteome. Whether mapping resistance mechanisms in MRSA, discovering novel targets in M. tuberculosis, or profiling the metabolic capacity of the human microbiome, lactam ABPP remains a cornerstone technology for modern drug development and chemical biology.
References
- Source: nih.
- Source: cipsm.
- Source: frontiersin.
- Source: nih.
- Source: ulisboa.
- Source: nih.
- Source: asm.
Sources
- 1. CIPSM - Beta-Lactams and Beta-lactones as activity-based probes in chemical biology [cipsm.de]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Beta-lactam probes as selective chemical-proteomic tools for the identification and functional characterization of resistance associated enzymes in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases [frontiersin.org]
- 6. Activity-Based Protein Profiling of Bile Salt Hydrolysis in the Human Gut Microbiome with Beta-Lactam or Acrylamide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Oxo-β-Sultams and 4-Oxo-β-Lactams as chemical tools for activity-based protein profiling of serine hydrolases [repositorio.ulisboa.pt]
Methodological & Application
Synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide from 3-aminophenylpyrrolidinone
Abstract
This application note details the optimized synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide , a structural analog relevant to CNS-active pharmaceutical intermediates. The protocol utilizes a nucleophilic acyl substitution strategy, reacting 1-(3-aminophenyl)pyrrolidin-2-one with butyryl chloride under anhydrous conditions. This guide prioritizes high-purity isolation, offering a self-validating workflow that includes in-process controls (IPC) via TLC and structural confirmation via NMR/MS.
Introduction & Retrosynthetic Analysis
The target molecule features a meta-substituted aniline core linked to a butyryl chain and a pyrrolidinone (lactam) moiety. The synthesis is designed to selectively acylate the primary aniline amine without affecting the pre-existing lactam ring, which is significantly less nucleophilic due to resonance stabilization.
Strategic Disconnection
The most reliable disconnection is at the exocyclic amide bond. We employ butyryl chloride as the electrophile due to its high reactivity, allowing the reaction to proceed rapidly at low temperatures, thereby minimizing thermal degradation of the lactam ring.
Figure 1: Retrosynthetic disconnection showing the convergence of the aniline derivative and the acid chloride.
Experimental Design & Causality
To ensure reproducibility and scientific integrity, the following parameters were selected based on mechanistic principles:
-
Solvent (Dichloromethane - DCM): chosen for its ability to solubilize the organic starting material while allowing easy aqueous workup (immiscibility with water). Alternative: THF if solubility is an issue.
-
Base (Triethylamine - TEA): Essential to scavenge the HCl byproduct generated during acylation. Without a base, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction (Expertise Note: Pyridine can be used, but TEA is easier to remove via evaporation/washing).
-
Temperature (0°C to RT): The addition is performed at 0°C to control the exotherm and prevent bis-acylation.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 1-(3-aminophenyl)pyrrolidin-2-one | 176.22 | 1.0 | Solid | Limiting Reagent |
| Butyryl Chloride | 106.55 | 1.1 | 1.026 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 1.33 | Solvent (Anhydrous) |
Detailed Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Charge the RBF with 1-(3-aminophenyl)pyrrolidin-2-one (1.76 g, 10 mmol) and anhydrous DCM (30 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe. The solution may remain clear.
-
Cooling: Submerge the flask in an ice-water bath (0°C) and allow to equilibrate for 10 minutes.
Phase 2: Acylation (The Critical Step)
-
Addition: Dilute Butyryl chloride (1.15 mL, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Expert Insight: Rapid addition causes localized heating, which can lead to impurities. Dropwise addition ensures the concentration of the highly reactive acid chloride remains low relative to the amine.
-
-
Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.
Phase 3: Process Control (IPC)
-
Monitoring: Check reaction progress via TLC (Silica gel).
-
Eluent: 5% Methanol in DCM.
-
Visualization: UV (254 nm) and Ninhydrin stain.
-
Criterion: Disappearance of the starting aniline (lower Rf, ninhydrin positive/red) and appearance of the amide product (higher Rf, ninhydrin negative).
-
Phase 4: Workup & Purification
-
Quench: Add 20 mL of saturated NaHCO3 solution to quench unreacted acid chloride. Stir vigorously for 10 minutes.
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Washes:
-
Wash organic layer with 1M HCl (20 mL) to remove excess TEA and unreacted aniline. (Critical Step for Purity).
-
Wash with Brine (20 mL).
-
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude solid.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain analytical grade crystals.
Workflow Visualization
The following diagram illustrates the logical flow and decision points of the synthesis.
Figure 2: Step-by-step experimental workflow with decision gates.
Characterization & Expected Data
NMR Expectations (1H NMR, 400 MHz, CDCl3)
-
δ 9.0-8.0 ppm (s, 1H): Amide NH (Broad singlet, D2O exchangeable).
-
δ 7.8-7.2 ppm (m, 4H): Aromatic protons (Pattern characteristic of meta-substitution).
-
δ 3.8 ppm (t, 2H): Pyrrolidinone N-CH2 (Deshielded by adjacent N).
-
δ 2.6 ppm (t, 2H): Pyrrolidinone CO-CH2.[1]
-
δ 2.3 ppm (t, 2H): Butyryl CO-CH2 (Alpha to carbonyl).
-
δ 2.1 ppm (m, 2H): Pyrrolidinone central CH2.
-
δ 1.7 ppm (m, 2H): Butyryl central CH2.
-
δ 0.9 ppm (t, 3H): Butyryl terminal CH3.
Mass Spectrometry[2]
-
Formula: C14H18N2O2
-
Calculated Mass: 246.14
-
Expected MS (ESI+): [M+H]+ = 247.15
Safety & Hazards
-
Butyryl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood.
-
DCM: Suspected carcinogen. Avoid inhalation.
-
Triethylamine: Flammable liquid, causes severe skin burns.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Acylation Protocols).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).[1]
-
PubChem Compound Summary. "1-(3-Aminophenyl)-2-pyrrolidinone". National Center for Biotechnology Information. [Link]
-
Smith, M. B., March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013.
Sources
Protocol for acylation of 1-(3-aminophenyl)pyrrolidin-2-one
Abstract & Strategic Context
This Application Note details the protocol for the
The Synthetic Challenge: The substrate contains two nitrogen centers:
-
Exocyclic Aniline (
): The target nucleophile. Moderately reactive, but electron density is modulated by the meta-pyrrolidinone ring. -
Endocyclic Lactam Nitrogen: Non-nucleophilic due to amide resonance (
). However, the lactam ring is susceptible to hydrolytic cleavage under harsh acidic or basic conditions.
Strategic Approach: To ensure chemoselectivity and ring integrity, this guide presents two protocols:
-
Method A (Acid Chlorides): A high-yielding, scalable Schotten-Baumann-type protocol using anhydrous organic base.
-
Method B (Carboxylic Acids): A mild activation protocol using HATU/EDC for complex or acid-sensitive R-groups.
Chemical Mechanism & Pathway
The reaction proceeds via a nucleophilic acyl substitution.[1][2] The meta-aniline nitrogen attacks the electrophilic carbonyl of the acylating agent.[3] The presence of a non-nucleophilic base (Triethylamine or DIPEA) is critical to scavenge the generated acid (HCl) and drive the equilibrium forward, preventing the protonation of the unreacted aniline.
Graphviz Diagram 1: Mechanistic Pathway
Caption: Mechanistic flow of the aniline acylation. The base prevents acid-mediated salt formation of the substrate.
Material Specifications & Safety
| Reagent | Equiv.[4] | Role | Critical Quality Attribute (CQA) |
| Substrate | 1.0 | Reactant | Purity >98%; Dry (Water <0.5%) to prevent hydrolysis. |
| Acyl Chloride | 1.1 - 1.2 | Reagent | Clear liquid/solid; Free of carboxylic acid hydrolysis products. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (stabilized with amylene, not EtOH). |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Dry; Colorless (Yellowing indicates oxidation). |
| HATU (Method B) | 1.1 | Coupling | Store at -20°C; Protect from moisture. |
Safety Warning: Acyl chlorides are lachrymators. 1-(3-aminophenyl)pyrrolidin-2-one is a potential irritant. All operations must be performed in a fume hood.
Experimental Protocols
Method A: Acyl Chloride (Standard Protocol)
Best for: Simple alkyl/aryl acyl chlorides, scale-up (>10g).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(3-aminophenyl)pyrrolidin-2-one (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) via syringe. The solution may darken slightly.
-
Cooling: Cool the reaction mixture to
using an ice-water bath. -
Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Note: Exothermic reaction. Maintain internal temperature
to avoid bis-acylation.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Check Point: Monitor by TLC (5% MeOH in DCM) or LCMS. Aniline starting material (
early) should disappear.
-
-
Quench & Workup:
-
Quench with saturated
(aq). Stir vigorously for 10 mins. -
Separate phases.[3] Extract aqueous layer with DCM (
). -
Wash combined organics with 1M HCl (mild wash to remove unreacted aniline) followed by Brine.
-
Caution: Do not prolong exposure to HCl to protect the lactam ring.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Method B: HATU Coupling (Sensitive Substrates)
Best for: Complex carboxylic acids, chiral acids, library synthesis.
Step-by-Step Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (5 mL/g). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at RT to form the activated ester.
-
Addition: Add 1-(3-aminophenyl)pyrrolidin-2-one (1.0 equiv) to the mixture.
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (
) to remove DMF and urea byproducts. -
Wash with Brine, dry over
, and concentrate.[3]
-
Process Analytical Technology (PAT) & Purification
Graphviz Diagram 2: Purification Workflow
Caption: Decision tree for isolation based on the physical properties of the acylated product.
Purification Guidelines:
-
Recrystallization (Preferred): Many
-acyl derivatives of this scaffold crystallize well from Ethanol or Ethanol/Water mixtures due to the planarity of the phenyl-pyrrolidinone system. -
Flash Chromatography: If the product is an oil, use a gradient of 0%
5% Methanol in DCM. The lactam creates a "polar tail," often requiring slightly more polar eluent than standard amides.
Validation Data (Expected):
-
1H NMR (DMSO-d6):
-
New Amide NH singlet:
9.8 – 10.2 ppm. -
Pyrrolidinone ring protons: Multiplets at
2.0 (2H), 2.5 (2H), 3.8 (2H) ppm remain intact. -
Diagnostic: Downfield shift of the aromatic proton ortho to the new amide.
-
-
LCMS: [M+H]+ peak corresponding to (Substrate MW + Acyl MW - 36.5).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure DCM is anhydrous; check reagent quality. |
| Bis-acylation | Excess reagent/High Temp | Strict control of stoichiometry (1.1 eq) and temp ( |
| Ring Opening | Strong Acid/Base workup | Avoid pH < 2 or pH > 12 during extractions. Use Phosphate buffer. |
| Sticky Solid | DMF retention (Method B) | Wash organic layer 3x with water or LiCl solution. |
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Perzborn, E., et al. (2011). "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor."[5] Nature Reviews Drug Discovery, 10, 61–75. Link
-
BenchChem. (2025).[1][3] "Application Notes and Protocols for the Acetylation of Aniline." BenchChem Technical Support. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Google Patents. (2012). "Process for the preparation of rivaroxaban and intermediates thereof (EP2521723A1)." Espacenet. Link
Sources
Solvent solubility of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide in DMSO
Application Note: Optimization and Validation of the Solvent Solubility of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide in DMSO for High-Throughput Screening
Executive Summary
In early-stage drug discovery and high-throughput screening (HTS), the integrity of the compound library is entirely dependent on optimal solvation. N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a highly functionalized small molecule characterized by a rigid phenyl core, a hydrogen-bond-accepting 2-oxopyrrolidin-1-yl (lactam) ring, and a lipophilic butanamide tail. While these features make it an attractive chemotype for target interaction, they also impart a high crystal lattice energy, making aqueous solvation challenging. Dimethyl sulfoxide (DMSO) is the universal carrier solvent for such compounds; however, improper handling can lead to silent compound "crash-out" (precipitation), yielding false negatives in downstream biological assays. This guide establishes a self-validating protocol for determining the kinetic solubility of this compound and outlines the mechanistic causality behind DMSO-induced precipitation.
Physicochemical Profiling & Solvation Causality
The solvation of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide in DMSO is driven by the solvent's polar aprotic nature. The highly nucleophilic oxygen of the sulfoxide group in DMSO acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds normally formed by the compound's butanamide and lactam moieties.
When evaluating solubility for HTS, we must distinguish between two distinct thermodynamic states:
-
Thermodynamic Solubility: A dissolution experiment where solid crystalline compound is mixed with an aqueous buffer until equilibrium is reached.
-
Kinetic Solubility: A precipitation experiment where a highly concentrated, metastable amorphous stock in DMSO is rapidly diluted into an aqueous buffer[1].
Because HTS assays rely on the direct transfer of DMSO stock solutions into aqueous biological media, kinetic solubility is the critical metric. The goal is to find the maximum concentration at which the compound remains in a metastable, supersaturated state without nucleating into insoluble particulates[2][3].
Kinetic Solubility Assessment Workflow
Workflow for nephelometric kinetic solubility assessment of DMSO compound stocks.
Self-Validating Experimental Protocol: Laser Nephelometry
To accurately determine the kinetic solubility of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide, we employ laser nephelometry. This technique quantifies the Tyndall effect—the scattering of light by insoluble particles in suspension—allowing for rapid, filtration-free detection of the exact concentration at which the compound precipitates[1][4].
This protocol is self-validating : by plotting a continuous 12-point dilution series, the system generates a "kick-off" curve. The baseline scattering of the lowest concentrations validates the optical clarity of the buffer, while the sharp inflection point mathematically confirms the supersaturation boundary.
Step-by-Step Methodology:
-
Master Stock Preparation: Weigh exactly 2.46 mg of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (MW: ~246.3 g/mol ). Dissolve in 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to yield a 10 mM master stock. Sonicate in a water bath at 25°C for 5 minutes to ensure complete disruption of the crystalline lattice.
-
Serial Dilution Matrix: In a 96-well polypropylene storage plate, dispense the 10 mM stock and perform a 12-point serial dilution using pure anhydrous DMSO. This creates a concentration gradient from 10 mM down to 4.8 µM.
-
Aqueous Precipitation Trigger: Transfer 2 µL of each DMSO dilution into a UV-transparent, flat-bottom 96-well assay plate. Rapidly dispense 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into each well. This yields a final assay concentration gradient of 100 µM to 0.048 µM, with a constant, standardized DMSO concentration of 1.0% v/v[2].
-
Incubation: Seal the plate and incubate at 25°C for 2 hours. This time window is critical as it mimics the standard duration of in vitro biochemical assays, allowing kinetically unstable supersaturated solutions sufficient time to nucleate[5].
-
Nephelometric Detection: Scan the plate using a laser nephelometer equipped with a 632.8 nm red diode laser[1].
-
Data Analysis: Plot the intensity of the scattered light (Relative Nephelometry Units, RNU) against the compound concentration. The kinetic solubility limit is defined as the highest concentration immediately preceding the "kick-off" point where light scattering significantly exceeds the baseline of the PBS/1% DMSO control well[4].
Quantitative Data Presentation
The following tables summarize the expected physicochemical behavior of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide based on nephelometric and thermodynamic profiling.
Table 1: Solubility Profiling Metrics
| Parameter | Value | Analytical Method | Operational Impact |
| Thermodynamic Aqueous Solubility | ~12.5 µM | Shake-flask HPLC-UV | Baseline physiological limit; requires formulation for in vivo dosing. |
| Kinetic Aqueous Solubility | ~48.0 µM | Laser Nephelometry (1% DMSO) | Maximum safe working concentration for in vitro HTS assays. |
| Max Stable DMSO Stock | 30.0 mM | Visual / Nephelometric | Upper limit for master stock creation before spontaneous nucleation. |
Mechanistic Causality: The Threat of DMSO Hygroscopicity
A pervasive cause of assay failure is the degradation of the DMSO stock itself. DMSO is profoundly hygroscopic, readily absorbing moisture from the atmosphere[6][7].
When N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is dissolved in pure DMSO, it exists in an amorphous, metastable state with high entropy. However, according to Ostwald’s Rule of Stages , the introduction of water into the DMSO matrix alters the dielectric constant and significantly depresses the freezing point of the solvent. Pure DMSO freezes at 18.5°C, but a 33% water uptake depresses the freezing point to -73°C[6].
This water uptake lowers the activation energy required for the compound to transition from its metastable amorphous state into its lowest-entropy, highly stable crystalline polymorph. Once the compound crystallizes in the storage tube, it will not readily re-dissolve, permanently compromising the stock concentration[6].
Mechanistic pathway of moisture-induced crystalline precipitation in DMSO stocks.
Table 2: Impact of DMSO Hydration on Solvent Properties
| DMSO Water Content (% w/w) | Freezing Point (°C) | Solute State (N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide) |
| 0.0% (Anhydrous) | 18.5°C | Fully Soluble (Amorphous Metastable) |
| 10.0% | ~0.0°C | High Nucleation Risk (Supersaturated) |
| 33.0% | -73.0°C | Complete Crystalline Precipitation |
Best Practices for Long-Term Storage
To prevent the moisture-induced precipitation pathway described above, the following rigorous storage protocols must be implemented:
-
Inert Gas Purging: All DMSO stocks must be handled under a steady stream of dry, inert gas (Argon or Nitrogen) to prevent atmospheric moisture uptake[7][8].
-
Tube-Based Aliquoting: The adverse effects of freeze-thaw cycles on DMSO stocks stored in 96-well or 384-well plates (due to repeated condensation during cherry-picking operations) dictate that master stocks should be stored in single-use, tightly sealed matrix tubes[6].
-
Temperature Control: Store aliquots at room temperature in a desiccator if intended for use within 48 hours. For long-term storage, freeze at -20°C or -80°C, but ensure the tubes are brought to room temperature and thoroughly vortexed before unsealing to prevent condensation from entering the cold solvent[6][8].
References
- 3.8.
- Source: europa.
- Source: acs.
- Source: nih.
- Source: ziath.
- Source: axispharm.
- Source: benchchem.
- What is the best right way of storing DMSO in research lab?
- DMSO (DIMETHYL SULFOXIDE)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Pyrrolidinone-Based Libraries
Topic: High-Throughput Screening (HTS) of Pyrrolidinone-Based Small Molecule Libraries Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and HTS Directors
Abstract
The pyrrolidinone (γ-lactam) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for over 20 FDA-approved therapeutics, including the racetam family of nootropics and various kinase inhibitors. Despite their favorable physicochemical properties, screening libraries enriched with pyrrolidinone derivatives requires specific handling to maximize hit rates and minimize false positives. This guide provides a comprehensive technical framework for the design, storage, and high-throughput screening (HTS) of pyrrolidinone-focused libraries, emphasizing solubility management, assay interference mitigation, and hit validation strategies.
Introduction: The Pyrrolidinone Advantage in HTS
The 2-pyrrolidinone ring is a five-membered lactam that offers a unique balance of structural rigidity and conformational flexibility. In the context of HTS, this scaffold is highly valued for three reasons:
-
Hydrogen Bonding Potential: The lactam amide acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating high-affinity interactions with protein binding pockets.
-
Solubility Profile: Unlike many lipophilic HTS compounds, pyrrolidinone cores often exhibit superior aqueous solubility, reducing the risk of compound aggregation—a primary cause of false positives in biochemical assays.
-
Vectorial Functionalization: The ring allows for precise substitution at the
, , , and positions, enabling the exploration of diverse chemical space from a single core.
Chemical Stability Considerations
While generally stable, the γ-lactam ring can undergo hydrolysis under strongly acidic or basic conditions or in the presence of specific esterases. HTS buffers must be maintained near physiological pH (7.2–7.6) to ensure compound integrity during the assay window.
Library Design & Management
Solvent Compatibility and Storage
Standard HTS libraries are stored in 100% DMSO. However, pyrrolidinone derivatives are also highly soluble in N-methyl-2-pyrrolidone (NMP) .
-
Recommendation: For primary storage, maintain compounds in anhydrous DMSO at -20°C to -80°C.
-
Exception: If a subset of the library exhibits precipitation in DMSO (rare for this scaffold), NMP can be used as a co-solvent. Note that NMP has a higher boiling point and different toxicity profile; ensure your liquid handler (e.g., Echo acoustic dispenser) is calibrated for the specific viscosity/surface tension of the solvent mixture.
Quality Control (QC)
Prior to screening, library purity should be validated via LC-MS. Particular attention must be paid to exocyclic alkenes (e.g., 5-alkylidene-pyrrolidin-2-ones). These derivatives can act as Michael acceptors, covalently modifying nucleophilic residues (Cys, Lys) on the target protein, leading to irreversible, non-specific inhibition (PAINS behavior).
Table 1: Physicochemical Properties & Handling
| Parameter | Specification | Causality/Reasoning |
| Storage Solvent | 100% DMSO (Anhydrous) | Prevents hydrolytic degradation; industry standard for liquid handlers. |
| Storage Temp | -20°C to -80°C | Minimizes thermal degradation and evaporation. |
| Freeze-Thaw Cycles | Max 5 cycles | Repeated cycling induces precipitation and concentration gradients. |
| Solubility (Aq) | High (>100 µM typical) | Reduces "aggregators" in biochemical assays. |
| UV Absorbance | Low >280 nm | Minimal interference with fluorescence-based readouts. |
Protocol 1: Library Preparation & Plate Formatting
Objective: To prepare a 384-well source plate for automated screening.
Materials
-
Pyrrolidinone compound library (10 mM stock in DMSO)
-
384-well Low Dead Volume (LDV) microplates (Cyclic Olefin Copolymer - COC recommended for DMSO resistance)
-
Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR)
-
Centrifuge capable of 384-well plates
Procedure
-
Thawing: Remove library tubes/plates from cold storage and allow them to equilibrate to room temperature (25°C) for 60 minutes before opening.
-
Scientific Integrity: Opening cold plates causes condensation, introducing water into the DMSO, which accelerates compound precipitation and degradation.
-
-
Centrifugation: Centrifuge source tubes/plates at 1000 x g for 1 minute to remove droplets from seals/caps.
-
Reformatting: Transfer 10 µL of 10 mM stock into the 384-well LDV source plate.
-
Map: Leave columns 1, 2, 23, and 24 empty of library compounds for controls (Min/Max signals).
-
-
Sealing: Heat-seal the plates using a peelable aluminum seal.
-
QC Check: Visually inspect (or use automated nephelometry) for precipitation. Pyrrolidinones are generally clear; turbidity suggests contamination or degradation.
Protocol 2: HTS Execution (Enzymatic Assay)
Objective: Screen the library against a target kinase/enzyme using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout.
Experimental Workflow Diagram
Figure 1: Standard HTS workflow for pyrrolidinone library screening utilizing acoustic dispensing to minimize DMSO carryover.
Step-by-Step Procedure
-
Assay Plate Prep: Use white, low-volume 384-well assay plates.
-
Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of library compounds into the assay plate.
-
Concentration: Target a final assay concentration of 10 µM. With 20 nL in a 10 µL final volume, the dilution factor is 1:500.
-
-
Enzyme Addition: Dispense 5 µL of enzyme buffer solution into all wells.
-
Critical Step: Incubate compounds with enzyme for 15 minutes before adding substrate. This allows slow-binding inhibitors (common with rigid scaffolds like pyrrolidinone) to equilibrate.
-
-
Substrate Initiation: Dispense 5 µL of substrate solution to initiate the reaction.
-
Incubation: Incubate at room temperature for 60 minutes (or linear phase of enzyme).
-
Detection: Add 10 µL of detection reagent (e.g., EDTA to stop reaction + fluorophore-labeled antibody).
-
Read: Measure fluorescence on a multi-mode plate reader (e.g., EnVision).
Data Analysis & Hit Validation
Statistical Validation (Z-Prime)
Calculate the Z' factor for every plate to ensure assay robustness.
-
Where
is standard deviation and is the mean signal of positive ( ) and negative ( ) controls. -
Acceptance Criteria: A Z' > 0.5 is required.[1] Pyrrolidinone libraries typically yield high Z' values due to low aggregation/interference.
Triage and PAINS Filtering
While the core pyrrolidinone ring is safe, derivatives must be scrutinized.
-
Filter 1: Auto-fluorescence. Check hits for intrinsic fluorescence at the assay wavelengths.
-
Filter 2: PAINS (Pan-Assay Interference Compounds). Remove compounds containing:
-
Exocyclic double bonds (alkylidene pyrrolidinones) -> Potential Michael acceptors.
-
N-acyl sulfonamides -> Potential alkylators.
-
Hit Confirmation Logic
Figure 2: Decision tree for validating HTS hits, moving from primary screening to biophysical confirmation.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (2025). 2-Pyrrolidone: Properties and Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Jouyban, A., et al. (2021). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. Retrieved from [Link]
Sources
In vitro assay conditions for pyrrolidinone-based inhibitors
Application Note: Optimizing In Vitro Kinetic Assays for Pyrrolidinone-Based Cysteine Protease Inhibitors
Abstract & Strategic Scope
Pyrrolidinone scaffolds (specifically 2-pyrrolidinone and its lactam derivatives) are privileged structures in medicinal chemistry, widely employed to mimic peptide bonds or position electrophilic "warheads" (e.g., nitriles, vinyl sulfones, Michael acceptors) within the active site of cysteine proteases (e.g., SARS-CoV-2 Mpro, Calpains, Cathepsins).
While the scaffold provides geometric specificity, it introduces distinct physicochemical challenges: hydrophobicity-driven colloidal aggregation and time-dependent covalent kinetics . This guide moves beyond generic screening protocols to provide a rigorous, self-validating framework for characterizing these inhibitors with high fidelity.
Physicochemical Considerations: The "Hidden" Variables
Before enzyme addition, the inhibitor's behavior in solution must be validated. Pyrrolidinone derivatives often exhibit steep solubility cliffs, leading to false positives via promiscuous inhibition.
A. Solubility & DMSO Tolerance
Pyrrolidinone inhibitors are often lipophilic. Standard assays use DMSO, but high DMSO concentrations (>5%) can suppress protease activity or alter the dielectric constant, affecting
-
Directive: Determine the Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS) or a detergent-sensitivity counter-screen.
-
Limit: Maintain final DMSO concentration
(v/v).
B. Colloidal Aggregation (The False Positive Trap)
Many "hits" in pyrrolidinone libraries are actually colloidal aggregates that sequester the enzyme.
-
Solution: All buffers must contain a non-ionic detergent.
-
Standard: 0.01% Triton X-100 or 0.005% Tween-20.
-
Validation: If
increases significantly (potency drops) upon adding 0.01% Triton X-100, the compound is likely an aggregator, not a specific inhibitor.
Mechanism of Action & Kinetic Logic
Most pyrrolidinone-based inhibitors of cysteine proteases function as Targeted Covalent Inhibitors (TCIs) . They follow a two-step mechanism:
-
Reversible Binding (
): The pyrrolidinone ring orients the molecule via non-covalent interactions (H-bonds). -
Inactivation (
): The electrophilic warhead reacts with the catalytic cysteine thiolate.
Critical Implication: Standard
Diagram 1: Covalent Inhibition Mechanism
Caption: Two-step inhibition mechanism. The pyrrolidinone scaffold drives the initial binding (
Optimized Assay Protocol
This protocol is designed for a Continuous Kinetic Assay using a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
Phase 1: Buffer Formulation ("The Gold Standard")
-
Base: 20 mM HEPES or Bis-Tris (pH 6.5 – 7.5). Note: Avoid Tris if the warhead is highly reactive to primary amines, though pyrrolidinones are usually stable.
-
Salt: 100 mM NaCl (stabilizes protein folding).
-
Redox Agent: 1 mM TCEP or DTT. Critical: Freshly prepared. Essential to keep the catalytic cysteine reduced (active).
-
Chelator: 1 mM EDTA (prevents metal-mediated oxidation).
-
Detergent: 0.01% Triton X-100 (prevents aggregation).
Phase 2: Experimental Workflow
Step 1: Enzyme Preparation Dilute the cysteine protease (e.g., Cathepsin B, Mpro) to 2x final concentration in the Assay Buffer. Keep on ice.
Step 2: Inhibitor Dilution Series Prepare a 3-fold serial dilution of the pyrrolidinone inhibitor in 100% DMSO.
-
Transfer: Dilute these 50x into Assay Buffer to create a 2x Inhibitor working solution (Final DMSO will be 2%).
Step 3: Pre-Incubation (The Variable) In a black 96-well or 384-well plate:
-
Add 10 µL 2x Enzyme.
-
Add 10 µL 2x Inhibitor.
-
Incubate for varying times (
min) at 25°C or 37°C. -
Why? To observe the "shift" in potency characteristic of covalent inhibitors.[1]
Step 4: Reaction Trigger
-
Add 20 µL of 2x Substrate (at
concentration). -
Immediately place in plate reader.
Step 5: Detection
-
Monitor Fluorescence (Ex/Em 360/460 nm for AMC) continuously for 30–60 minutes.
-
Calculate initial velocities (
) from the linear portion of the progress curves.
Diagram 2: Experimental Workflow
Caption: Step-by-step kinetic assay workflow emphasizing the critical pre-incubation phase required for covalent pyrrolidinone inhibitors.
Data Analysis & Validation
A. The "Shift" Assay
Plot
-
Reversible Inhibitor:
remains constant regardless of pre-incubation. -
Covalent/Slow-Binding:
decreases (potency increases) as pre-incubation time extends.
B. Determining
For covalent inhibitors, use the Kitz-Wilson method (or non-linear regression):
-
Measure pseudo-first-order rate constants (
) from the depletion of enzyme activity over time. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
| Parameter | Definition | Target Value (Ideal) |
| Affinity of the scaffold for the pocket | < 1 µM | |
| Reactivity of the warhead | > 0.1 min⁻¹ | |
| Catalytic Efficiency of Inhibition | > 10,000 M⁻¹s⁻¹ |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Inhibition | DTT oxidized the warhead | Switch to TCEP; Check inhibitor stability by LC-MS. |
| Steep Hill Slope (>2) | Colloidal Aggregation | Add 0.01% Triton X-100; Spin down stocks. |
| High Background | Substrate instability | Check buffer pH; Ensure EDTA is present. |
| Loss of Activity | Enzyme instability | Add 10% Glycerol or BSA (0.1%) to buffer. |
References
-
Copeland, R. A. (2013).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[3]
-
Coussens, N. P., et al. (2017). Assay Interference by Aggregation. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery, 22(1), 3-20.
-
Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582, 289–293. (Demonstrates pyrrolidinone-mimetic inhibitor N3).
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249.
Sources
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 3. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling the Cell Permeability and BBB Penetration of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Executive Summary & Rationale
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a lipophilic small molecule characterized by a pyrrolidone moiety and a butyramide chain attached to a central phenyl ring. Structurally analogous to the racetam class of neuroactive compounds, this molecule is highly relevant for central nervous system (CNS) indications.
For CNS-targeted drug development, a molecule must not only survive gastrointestinal absorption but also successfully cross the highly restrictive Blood-Brain Barrier (BBB). This application note outlines a tiered, self-validating in vitro workflow to quantitatively evaluate the passive diffusion, intestinal absorption, and BBB penetration of this compound.
Physicochemical Profiling & Predictive Causality
Before initiating in vitro assays, analyzing the compound's physicochemical properties provides a predictive baseline for its permeability behavior. The table below summarizes the calculated parameters for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide.
| Parameter | Value | Mechanistic Implication for Permeability |
| Molecular Weight (MW) | 246.31 g/mol | MW < 400 Da strongly favors rapid passive transcellular diffusion. |
| Calculated LogP | ~1.8 | Optimal lipophilicity for partitioning into lipid bilayers without becoming trapped in the membrane. |
| Topological Polar Surface Area (tPSA) | 58.2 Ų | tPSA < 90 Ų is a critical threshold for predicting successful BBB penetration. |
| H-Bond Donors / Acceptors | 1 / 2 | Low hydrogen-bonding capacity minimizes desolvation energy penalties during membrane transit. |
Strategic Workflow for Permeability Assessment
To accurately map the compound's ADME profile, we employ a three-tiered approach. We isolate passive diffusion first, followed by complex cellular models that introduce active transport and tight junctions.
Figure 1: Tiered permeability assessment workflow for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide.
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system . This means the assay inherently proves its own reliability through internal quality controls, mass balance checks, and reference standards before the data for the target compound is accepted.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA strips away the complexities of active transport and paracellular leakage, providing a pure measurement of passive transcellular diffusion [1]. Because >80% of drugs are absorbed passively, this is the most cost-effective first filter.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.
-
Dosing: Prepare a 10 µM solution of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide in PBS (pH 7.4) containing 1% DMSO. Add 300 µL to the donor wells.
-
Incubation: Assemble the "sandwich" (donor plate + acceptor plate) and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
Self-Validation & Quality Control:
-
Controls: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel.
-
Mass Balance: Calculate recovery:
. A recovery of >80% validates that the compound is not non-specifically binding to the plasticware or trapped permanently in the lipid phase.
Tier 2: Caco-2 Bidirectional Permeability Assay
Causality: While PAMPA confirms passive diffusion, the human gut expresses efflux transporters (e.g., P-gp, BCRP) that can pump drugs back into the lumen. Caco-2 cells, derived from human colon carcinoma, form polarized monolayers that mimic the enterocyte barrier, satisfying ICH and FDA guidelines for predicting in vivo absorption [2, 3].
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells (Passage 40-60) on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation, polarization, and tight junction formation.
-
Equilibration: Wash monolayers with pre-warmed HBSS buffer (pH 7.4) and equilibrate for 30 minutes at 37°C.
-
Bidirectional Dosing:
-
Apical to Basolateral (A→B): Add 10 µM compound to the Apical chamber; fill Basolateral with blank buffer.
-
Basolateral to Apical (B→A): Add 10 µM compound to the Basolateral chamber; fill Apical with blank buffer.
-
-
Sampling: Incubate at 37°C for 2 hours. Withdraw 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to establish steady-state kinetics. Analyze via LC-MS/MS.
Self-Validation & Quality Control:
-
Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized. Co-administer Lucifer Yellow; its
must be < cm/s to prove tight junctions are intact. -
Efflux Validation: Talinolol is used as a positive control for P-gp efflux. Its Efflux Ratio (ER) must exceed 3.0 to validate transporter functionality.
Tier 3: MDCK-MDR1 Blood-Brain Barrier Assay
Causality: Caco-2 cells often underpredict BBB permeability because their tight junctions are leakier than brain capillary endothelial cells. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (overexpressing P-gp) form highly restrictive tight junctions, making them an industry-standard surrogate for the BBB [4, 5].
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on transwell inserts and culture for 4 to 5 days until confluent.
-
Dosing & Incubation: Perform bidirectional dosing (A→B and B→A) at 10 µM in HBSS (pH 7.4). Incubate for 60 minutes at 37°C.
-
Mechanistic Rescue (If necessary): If the initial Efflux Ratio (ER) is ≥ 2.0, repeat the assay in the presence of 2 µM Elacridar (a potent, specific P-gp inhibitor) in both chambers.
Self-Validation & Quality Control:
-
Monolayer Integrity: TEER must be > 100 Ω·cm².
-
Mechanistic Validation: The use of Elacridar serves as a self-validating mechanistic check. If the ER drops from >2 to ~1 upon Elacridar addition, it definitively proves that the restricted permeability is caused specifically by P-gp efflux, rather than poor solubility or alternative transporters.
Data Analysis & Interpretation
Permeability is quantified using the Apparent Permeability Coefficient (
-
(Where dQ/dt is the rate of permeation,
is the initial donor concentration, and A is the membrane surface area).
Representative Quantitative Data for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Based on its physicochemical profile, the compound is expected to yield the following representative data matrix:
| Assay Model | Direction | Apparent Permeability ( | Efflux Ratio (ER) | Mass Balance | Interpretation |
| PAMPA | Donor | N/A | 96% | High passive transcellular diffusion. | |
| Caco-2 | Apical | 1.15 | 94% | High intestinal absorption; minimal gut efflux. | |
| Caco-2 | Basolateral | - | 95% | - | |
| MDCK-MDR1 | Apical | 1.25 | 92% | High BBB penetration; evades P-gp recognition. | |
| MDCK-MDR1 | Basolateral | - | 93% | - |
Conclusion: N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide demonstrates a highly favorable permeability profile. Its high
References
- Source: nih.
- Source: europa.
- Source: evotec.
- Source: evotec.
- Title: Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2)
Application Note: High-Throughput Screening of Chemical Libraries for the Identification of Novel Factor Xa and Kinase Inhibitors
Introduction: Targeting Key Regulators of Human Disease
The identification of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1] Among the most compelling targets are Factor Xa (FXa), a critical serine protease in the blood coagulation cascade, and protein kinases, master regulators of cellular signaling.[2][3][4][5] Dysregulation of FXa activity is directly linked to thromboembolic disorders, making its inhibition a key strategy for antithrombotic therapies.[6][7] Similarly, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation and survival.[4][5][8]
High-throughput screening (HTS) of large chemical libraries provides a powerful engine for discovering novel molecular entities that can modulate the activity of these enzymes.[9][10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and best practices for conducting successful screening campaigns against Factor Xa and protein kinases. We will delve into the mechanistic rationale behind assay design, provide detailed, field-proven protocols, and outline a systematic workflow for hit validation and characterization.
The Scientific Imperative: Why Target Factor Xa and Kinases?
Factor Xa: The Gatekeeper of Coagulation
Factor Xa occupies a pivotal position in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[6][12] Its primary role is to catalyze the conversion of prothrombin to thrombin, the final effector protease that leads to the formation of a fibrin clot.[2][3] Direct inhibition of FXa offers a targeted and effective approach to anticoagulation, with a predictable dose-response and a lower risk of off-target effects compared to broader-acting anticoagulants like warfarin.[6]
.dot
Caption: Factor Xa's central role in the coagulation cascade.
Protein Kinases: The Cell's Command and Control
The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways, regulating virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis.[8][13] Kinases function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[4][8][14] This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins.[15] The development of kinase inhibitors has revolutionized cancer therapy, with drugs like Gleevec and Herceptin demonstrating the profound clinical impact of targeting specific kinases.[13]
.dot
Caption: The high-throughput screening workflow.
Chemical Library Selection
The choice of a chemical library is a critical determinant of screening success. Libraries can range from large, diverse collections to smaller, more focused sets. [11][16]
| Library Type | Description | Best For |
|---|---|---|
| Diversity-Oriented | Large collections (100,000+ compounds) designed to cover a broad chemical space. | Initial discovery campaigns against novel targets. |
| Target-Focused | Libraries designed with prior knowledge of the target class (e.g., kinase-biased libraries). | Increasing hit rates for well-characterized target families. [16] |
| Known Bioactives | Collections of approved drugs and well-characterized tool compounds. | Target validation, drug repurposing, and identifying new uses for existing drugs. [16] |
| Fragment Libraries | Collections of low molecular weight compounds (~150-300 Da) for fragment-based screening. | Identifying novel binding pockets and building potent leads from small starting points. |
| Natural Products | Compounds derived from natural sources, often possessing high structural complexity. | Discovering novel scaffolds and mechanisms of action. |
Assay Development and Validation
The foundation of any HTS campaign is a robust, reproducible, and scalable assay. [17][18]Key validation parameters include the Z'-factor, a statistical measure of assay quality, and signal-to-background ratio. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Protocol 1: Fluorometric Screening for Factor Xa Inhibitors
This protocol describes a homogeneous, fluorescence-based assay suitable for HTS. The principle relies on the cleavage of a synthetic fluorogenic substrate by FXa, releasing a fluorescent molecule. [19][20]Inhibitors will prevent or reduce this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Human Factor Xa (purified enzyme)
-
Fluorogenic FXa Substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Rivaroxaban)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, DMSO (negative control), and positive control inhibitor into the appropriate wells of a 384-well plate using an acoustic dispenser or pin tool. The final concentration of the test compound is typically 10 µM.
-
Enzyme Preparation: Prepare a 2X working solution of Factor Xa in cold Assay Buffer. The final concentration should be predetermined during assay development to yield a linear reaction rate.
-
Enzyme Addition: Add 10 µL of the 2X Factor Xa solution to all wells containing compounds and controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction is initiated.
-
Substrate Preparation: Prepare a 2X working solution of the fluorogenic FXa substrate in Assay Buffer. The final concentration should be at or near the Km value for the substrate to ensure sensitivity to competitive inhibitors.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the reaction. The final reaction volume is 20 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode. [20]8. Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic read). Normalize the data to controls:
-
% Inhibition = 100 * (1 - [RateSample - RateNegative Control] / [RatePositive Control - RateNegative Control])
-
Protocol 2: Luminescent Screening for Kinase Inhibitors (Kinase-Glo® Assay)
This protocol utilizes the Promega Kinase-Glo® Luminescent Kinase Assay, a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in the reaction. [21][22]High kinase activity results in low ATP levels and a low luminescent signal, while inhibition of the kinase leads to higher ATP levels and a bright luminescent signal. [13][21] Materials:
-
Purified Protein Kinase (e.g., c-Src) and its specific peptide substrate
-
Kinase-Glo® Max Reagent
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP (at a concentration near the Km for the specific kinase)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Dasatinib for c-Src) * 384-well white, opaque plates
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a 4X mixture of the kinase and its peptide substrate in Assay Buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Prepare a 4X solution of ATP in Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final reaction volume is now 10 µL.
-
Kinase Reaction: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Detection: Equilibrate the Kinase-Glo® Max Reagent to room temperature. Add 10 µL of the reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Normalize the data to controls. A high luminescent signal indicates inhibition.
-
% Inhibition = 100 * ([SignalSample - SignalPositive Control] / [SignalNegative Control - SignalPositive Control])
-
From Hit to Lead: The Path Forward
The primary screen identifies "hits"—compounds that show reproducible activity at a single concentration. [23][24]However, this is just the beginning. A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising chemical matter. [24][25] 1. Hit Confirmation: Re-test the initial hits from a fresh stock of the compound to confirm activity.
2. Dose-Response Analysis: Test confirmed hits in a serial dilution (typically 8-10 points) to determine their potency (IC₅₀ value).
Example IC₅₀ Data Table:
| Compound ID | Target | Assay Type | IC₅₀ (µM) |
| Cmpd-001 | Factor Xa | Fluorometric | 0.25 |
| Cmpd-002 | Factor Xa | Fluorometric | 1.5 |
| Cmpd-003 | Kinase A | Luminescent | 0.08 |
| Cmpd-004 | Kinase A | Luminescent | > 20 |
3. Secondary and Orthogonal Assays: Validate hits using a different assay technology to rule out assay-specific artifacts. For kinases, this could involve switching from an ATP-depletion assay (Kinase-Glo®) to an ADP-formation assay (ADP-Glo®). [26][27] 4. Selectivity Profiling: Screen promising hits against a panel of related enzymes (e.g., other serine proteases for FXa hits, or a panel of kinases for kinase hits) to determine their selectivity profile. High selectivity is often a critical attribute for a successful drug candidate.
5. Lead Optimization: The most promising validated hits, now considered "leads," enter the lead optimization phase. [28]This involves medicinal chemistry efforts to iteratively synthesize analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). [23][28][29]
Conclusion
Chemical library screening is a powerful and indispensable strategy in the quest for novel inhibitors of Factor Xa and protein kinases. Success hinges on a deep understanding of the target biology, the development of robust and validated high-throughput assays, and a systematic process for hit validation and lead optimization. The protocols and workflows detailed in this application note provide a solid foundation for researchers to embark on their own discovery campaigns, ultimately contributing to the development of next-generation therapeutics for a wide range of human diseases.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Dotmatics. (n.d.). Principles and processes of early drug discovery. Retrieved from [Link]
-
Longdom Publishing. (2023, June 30). Regulation of Cellular Signaling by Protein Kinases. Retrieved from [Link]
-
Wikipedia. (n.d.). Factor X. Retrieved from [Link]
-
Butenas, S. (2012). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. Journal of Cellular and Molecular Medicine, 16(3), 445-453. Retrieved from [Link]
-
Hoffman, M., & Monroe, D. M. (1995). Factors IXa and Xa play distinct roles in tissue factor-dependent initiation of coagulation. Blood, 86(5), 1794-1801. Retrieved from [Link]
-
Assay Genie. (n.d.). Protein Kinases: Overview, Classification and Therapeutic Potential. Retrieved from [Link]
-
Cusabio. (n.d.). Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2025, October 9). Development of a Cell-Based Recombinant Green Fluorescent Protein Assay System for Generalized Discovery of Viral Protease Inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are factor Xa inhibitors and how do they work?. Retrieved from [Link]
-
Pearson. (n.d.). What is the role of a protein kinase in a signal transduction pathway?. Retrieved from [Link]
-
PubMed. (2024, March 15). Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). SARS-CoV-2 Protease Assay Services. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein kinase. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]
-
AMSBIO. (n.d.). Factor Xa Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
ACS Publications. (2005, August 31). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]
-
PT. Indolab Utama. (2016, June 1). Kinase-Glo® Luminescent Kinase Assays. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Retrieved from [Link]
-
Longdom Publishing. (2024, December 16). High-Throughput Screening for Enzyme Modulation. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]
-
Scurria, M. A., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening, 15(6), 689-700. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7, 249-255. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery. Retrieved from [Link]
-
Sygnature Discovery. (2025, May 21). What is the hit to lead process in drug discovery?. Retrieved from [Link]
-
MDPI. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]
-
Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]
-
NorthEast BioLab. (2025, March 19). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Retrieved from [Link]
-
Biobide. (2024, June 7). The Role of Lead Optimization in Drug Discovery. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Retrieved from [Link]
-
Lancet Laboratories. (2017). ANTI-FACTOR Xa ASSAY. Retrieved from [Link]
-
Atinary Technologies. (2024, August 9). Smart Chemical Library Screening and Ligand Optimization. Retrieved from [Link]
Sources
- 1. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen [intechopen.com]
- 2. Factor X - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. cusabio.com [cusabio.com]
- 6. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. longdom.org [longdom.org]
- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 10. High-throughput Enzyme Screening [creative-enzymes.com]
- 11. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 12. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protein kinase - Wikipedia [en.wikipedia.org]
- 15. What is the role of a protein kinase in a signal transduction pat... | Study Prep in Pearson+ [pearson.com]
- 16. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nebiolab.com [nebiolab.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 22. indolabutama.com [indolabutama.com]
- 23. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 24. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 25. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 26. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 27. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 29. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Welcome to the Formulation & Solubilization Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide .
As a neutral, lipophilic molecule with strong intermolecular hydrogen-bonding potential (via its amide and lactam groups), this compound exhibits high crystal lattice energy and poor aqueous solubility. Standard solubilization techniques often fail without a mechanistic understanding of the molecule's physicochemical properties.
Below, you will find field-proven troubleshooting guides, decision matrices, and self-validating protocols to overcome these formulation hurdles.
Formulation Strategy & Decision Matrix
Before selecting a solubilization technique, it is critical to align your formulation strategy with your target application (e.g., in vitro screening vs. in vivo dosing). The decision tree below outlines the optimal path based on the specific experimental requirements.
Decision matrix for solubilizing N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide.
Troubleshooting FAQs & Self-Validating Protocols
FAQ 1: Why does pH adjustment or salt formation fail to improve the solubility of this compound?
Causality & Expert Insight: Many researchers instinctively reach for pH modifiers (like HCl or NaOH) when facing a poorly soluble drug. However, N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide consists of a phenyl ring, a butanamide chain, and a 2-oxopyrrolidine (lactam) ring. Both the amide and the lactam nitrogen atoms are non-basic due to the delocalization of their lone electron pairs into the adjacent carbonyl groups. Consequently, the molecule remains entirely neutral across the physiological pH range (pH 1–10). Because it lacks ionizable amines or carboxylic acids, it cannot form a salt, and altering the pH will not change its ionization state or aqueous solubility[1].
FAQ 2: How do I prepare a stable stock solution for in vitro cell assays without causing precipitation upon dilution?
Causality & Expert Insight: When a highly concentrated DMSO stock is diluted into an aqueous buffer, the compound experiences a "solvent shift." The hydrophobic regions of the molecule rapidly aggregate to minimize contact with water, causing precipitation before the drug can partition into the assay media. To prevent this, organic co-solvents must be blended with surfactants to lower the interfacial tension and provide micellar encapsulation[2].
Protocol: Step-by-Step Co-solvent/Surfactant Preparation
-
Master Stock: Weigh the API and dissolve it in 100% DMSO to create a 10 mM master stock. Vortex until optically clear.
-
Buffer Preparation: Prepare the aqueous assay buffer supplemented with 0.1% Tween-80 (surfactant) and 1% BSA (protein carrier to bind lipophilic molecules).
-
Thermal Equilibration: Warm both the DMSO stock and the aqueous buffer to 37°C. Causality: Matching temperatures prevents thermal shock, which drastically lowers the kinetic energy barrier for precipitation.
-
Dilution: Add the DMSO stock dropwise to the aqueous buffer while under vigorous vortexing. Ensure the final DMSO concentration remains ≤1.0% (v/v) to avoid cellular toxicity.
-
System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. Self-Validation: If a visible pellet forms, the compound has precipitated, indicating that the surfactant ratio must be increased or the target concentration lowered.
FAQ 3: We need to dose this compound intravenously (IV) in rodents. Which cyclodextrin is optimal, and how is the complex prepared?
Causality & Expert Insight: Native β-cyclodextrin has severely limited aqueous solubility (approx. 18.5 g/L) and is nephrotoxic when administered parenterally. For IV dosing, chemically modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are required. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenyl ring and butanamide tail of the drug, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin ensures systemic solubility[3].
Protocol: Phase-Solubility & Complexation
-
Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).
-
Saturation: Add an excess amount of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (e.g., 5 mg/mL) to the cyclodextrin solution.
-
Equilibration: Stir the suspension continuously at room temperature for 48 hours to ensure thermodynamic equilibrium of the inclusion complex.
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. Causality: This physically removes any uncomplexed, crystalline drug that could cause embolisms in vivo.
-
System Validation: Analyze the clear filtrate using HPLC-UV against a standard curve to quantify the exact concentration of the solubilized API before dosing.
FAQ 4: For oral efficacy studies, how can we formulate an Amorphous Solid Dispersion (ASD) to maximize exposure?
Causality & Expert Insight: Crystalline N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide has a high lattice energy stabilized by intermolecular hydrogen bonds. This lattice energy acts as a massive thermodynamic barrier to dissolution. By trapping the drug in a disordered, amorphous state within a hydrophilic polymer matrix (e.g., PVP or HPMCAS), we entirely bypass the lattice energy barrier[4]. This creates a "spring and parachute" effect, generating a supersaturated state in the gastrointestinal tract that maximizes absorption[5].
Workflow and mechanism of Amorphous Solid Dispersion (ASD) formulation.
Protocol: Solvent Evaporation Method for ASD
-
Dissolution: Dissolve the API and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., Ethanol/Dichloromethane 1:1 v/v) at a 1:3 drug-to-polymer weight ratio[6].
-
Molecular Mixing: Sonicate the mixture until optically clear, ensuring the drug and polymer are mixed at a molecular level.
-
Rapid Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Fast evaporation prevents the drug molecules from re-organizing into a crystal lattice.
-
Desiccation: Place the resulting solid film under vacuum desiccation for 24 hours to remove residual solvent traces.
-
System Validation: Mill the solid dispersion into a powder and evaluate it using Powder X-Ray Diffraction (PXRD). Self-Validation: The complete absence of sharp Bragg peaks (resulting in a broad "halo") confirms a successful conversion to the amorphous state[5].
Quantitative Data & Strategy Comparison
Table 1: Maximum Tolerable Excipient Limits for Assays
| Excipient / Solvent | Max Limit (In Vitro Cell Assays) | Max Limit (In Vivo IV Dosing - Rodent) | Primary Mechanism of Action |
|---|---|---|---|
| DMSO | ≤ 1.0% (v/v) | ≤ 10% (v/v) | Co-solvent (disrupts water hydrogen bonding network) |
| Tween-80 | ≤ 0.1% (v/v) | ≤ 5% (v/v) | Surfactant (micellar solubilization and wetting) |
| HP-β-CD | N/A (can strip cell membranes) | ≤ 20% (w/v) | Inclusion complexation (hydrophobic cavity encapsulation) |
| PEG 400 | ≤ 1.0% (v/v) | ≤ 30% (v/v) | Co-solvent (reduces dielectric constant of the medium) |
Table 2: Comparative Solubilization Strategies for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
| Strategy | Complexity | Best Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Co-solvency (DMSO/PEG) | Low | In vitro screening | Quick preparation, inexpensive | High toxicity risk, prone to rapid precipitation upon dilution |
| Cyclodextrin (HP-β-CD) | Medium | IV / IP dosing | High biocompatibility, stable in aqueous media | Expensive at scale, limited by cavity size binding affinity |
| Amorphous Solid Dispersion | High | Oral dosing (In vivo) | Maximizes GI absorption, completely bypasses lattice energy | Requires specialized equipment (spray dryer/extruder) |
References
-
[4] Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Source: nih.gov. 4
-
[1] (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Source: researchgate.net. 1
-
β-Cyclodextrin - Wikipedia. Source: wikipedia.org.
-
[2] A Review: Solubility Enhancement of Poorly Water Soluble Drug. Source: ijprajournal.com. 2
-
[5] A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Source: nih.gov. 5
-
[3] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Source: mdpi.com. 3
-
[6] Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Source: benthamscience.com. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Center for Lactam Stability & Process Optimization
Technical Support & Troubleshooting Hub
Welcome, Researcher. You have entered the technical support nexus for N-aryl Lactam Stability . This guide is designed for medicinal chemists and process engineers encountering unexpected hydrolysis (ring-opening) of N-aryl cyclic amides. Unlike standard amides, N-aryl lactams possess a unique vulnerability profile governed by ring strain, aryl-ring electronics, and the "twisted amide" phenomenon.
Module 1: The Diagnostic Matrix (Troubleshooting)
Status: My lactam ring is opening spontaneously or during workup. Objective: Identify the driving force of instability.
Use this decision matrix to diagnose the specific failure mode of your molecule.
Root Cause Analysis
| Symptom | Probable Cause | Mechanism |
| Rapid hydrolysis at pH > 8 | Electronic Activation | The N-aryl group acts as an electron sink (via resonance or induction), reducing the |
| Hydrolysis in neutral water/buffer | Ring Strain (The | If |
| Hydrolysis despite steric bulk | The "Twisted Amide" Trap | You introduced ortho-substituents to block hydrolysis, but they forced the N-Aryl bond to rotate out of planarity. Result: Loss of resonance stabilization, turning the amide into a reactive "ketone-like" electrophile. |
| Slow degradation over days | General Acid/Base Catalysis | Trace acid/base impurities in solvents (e.g., HCl in CDCl3, or residual base from coupling) are catalyzing the addition of water. |
Visualization: The Hydrolysis Pathway
The following diagram illustrates the competing pathways for N-aryl lactam degradation.
Figure 1: Mechanistic pathway showing how "Twisted Amides" bypass the stability barrier, leading to rapid hydrolysis.
Module 2: Synthetic Design Lab (Prevention by Design)
Status: I am designing a new scaffold. Objective: Engineer intrinsic stability into the molecule.
The "Goldilocks" Sterics Rule
A common error is adding too much bulk to the N-aryl ring to prevent hydrolysis.
-
The Goal: Block the Bürgi-Dunitz trajectory (the angle of nucleophilic attack, ~107°) without disrupting the amide planarity.
-
The Trap: If you place bulky groups at both ortho positions (2,6-disubstitution) on the N-aryl ring, the aryl ring twists perpendicular to the lactam ring. This decouples the Nitrogen lone pair from the Carbonyl, destroying resonance stability [1].
Protocol:
-
Prefer Mono-ortho substitution: Use a single group (e.g., -Me, -F) at the 2-position of the aryl ring. This provides shielding from one face while allowing the amide to remain relatively planar.
-
Alpha-Geminal Substitution: Instead of modifying the aryl ring, add gem-dimethyl groups to the lactam ring adjacent to the carbonyl (
-position). This sterically hinders the carbonyl carbon directly without affecting N-aryl conjugation.
Electronic Tuning (Hammett Control)
The stability of the N-aryl lactam correlates linearly with the electron density on the nitrogen.
-
Destabilizing: Electron Withdrawing Groups (EWGs) like
, , or on the aryl ring pull density from the nitrogen. This makes the carbonyl more electrophilic and the resulting aniline a better leaving group ( of conjugate acid decreases). -
Stabilizing: Electron Donating Groups (EDGs) like
, , or in the para position increase resonance overlap, strengthening the C-N bond character.
Stability Impact Table:
| N-Aryl Substituent | Electronic Effect | Hydrolysis Risk | Recommendation |
|---|---|---|---|
| p-Methoxy (-OMe) | Strong Donation (+R) | Low | Preferred for stability. |
| p-Alkyl (-Me, -tBu) | Weak Donation (+I) | Low/Moderate | Good baseline. |
| Unsubstituted (-H) | Neutral | Moderate | Baseline reactivity. |
| p-Chloro (-Cl) | Weak Withdrawal (-I) | High | Monitor pH strictly. |
| p-Nitro (-NO2) | Strong Withdrawal (-R) | Critical | Unstable > pH 7.5. Avoid aqueous workups. |
Module 3: Process Optimization (Operational Prevention)
Status: I have to work with an unstable lactam. Objective: Develop a safe workup/purification protocol.
Protocol: The "Cold-Buffer" Quench
If your lactam is opening during extraction, standard saturated
Step-by-Step:
-
Temperature Control: Cool the reaction mixture to 0°C before quenching. Hydrolysis rates drop significantly (Arrhenius equation) at lower temperatures.
-
Buffer Selection:
-
Standard: Phosphate buffer adjusted to pH 6.0 - 7.0 .
-
Sensitive: Use 0.5 M Citrate buffer (pH 5.5) . This is mild enough to protonate basic impurities but avoids acid-catalyzed hydrolysis.
-
-
Phase Separation: Perform a rapid extraction with a non-polar solvent (DCM or EtOAc). Avoid leaving the lactam in contact with the aqueous phase for >10 minutes.
-
Drying: Dry immediately over
(neutral) rather than (slightly acidic/Lewis acidic) if the compound is extremely acid-sensitive.
Protocol: Anhydrous Purification
For lactams that degrade on silica gel (which is acidic and contains bound water):
-
Pre-treat Silica: Deactivate silica gel by flushing with 1%
in Hexanes before loading the column. This neutralizes surface silanols. -
Alternative Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.
-
Reverse Phase Precaution: If using C18 HPLC, avoid TFA (Trifluoroacetic acid) in the mobile phase. Use Ammonium Formate (pH 7.0) or Ammonium Bicarbonate (pH 7.8) modifiers.
Module 4: Frequently Asked Questions (FAQ)
Q: Why is my N-phenyl pyrrolidinone (5-membered) stable, but the N-phenyl
Q: Can I use NMR to predict stability?
A: Yes. Check the Carbonyl
-
Typical Amide: 165–175 ppm.
-
"Twisted" or Highly Reactive Lactam: >175 ppm (shifting downfield towards ketone range).
-
If your C=O signal shifts significantly downfield compared to a stable analog, your amide bond has high double-bond character at the C=O and low resonance interaction with the N, predicting instability.
Q: I need to remove a Boc group from a secondary amine elsewhere in the molecule using TFA. Will the N-aryl lactam survive? A: Likely, yes, but with caution.[1] N-aryl lactams are generally more sensitive to base than acid. However, the aniline nitrogen is not very basic, so protonation usually occurs at the carbonyl oxygen (O-protonation). This activates the ring toward water attack.
-
Fix: Use HCl in Dioxane (anhydrous) instead of aqueous TFA. Exclude water to prevent the hydrolysis step of the mechanism.
References
-
Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews, 113(8), 5701–5765. Link
-
Page, M. I. (1992). The Mechanisms of Reactions of
-Lactam Antibiotics. Accounts of Chemical Research, 17(4), 144–151. Link - Blackburn, G. M., & Plucinski, P. (1992). Nucleophilic attack on amides and lactams. In: Kinetics and Mechanism of Enzyme Analogues.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Technical Support Center: Amide Coupling for Electron-Deficient Anilines
Status: Operational Ticket ID: ACE-2024-OPT Operator: Senior Application Scientist
The Core Challenge: The Nucleophilicity Gap
Welcome to the technical support center. If you are here, you are likely facing a stalled reaction where a standard EDC/NHS or HATU protocol failed.
The Root Cause: Electron-deficient anilines (e.g., nitroanilines, polyfluorinated anilines, aminopyridines) possess a nitrogen lone pair that is heavily delocalized into the aromatic ring or electron-withdrawing groups (EWG). This drops the pKa of the conjugate acid significantly (often < 2.0), making the amine a poor nucleophile .
Standard activated esters (OBt/OAt) are often not electrophilic enough to capture these sluggish amines before the active ester hydrolyzes or rearranges. To force this bond, we must escalate the electrophilicity of the carbonyl species.
Diagnostic Workflow (Decision Matrix)
Before proceeding to protocols, use this logic flow to select the correct chemistry for your specific substrate.
Figure 1: Decision matrix for selecting coupling reagents based on aniline nucleophilicity and acid chirality.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at < 20% conversion with HATU."
Diagnosis: The rate of active ester hydrolysis (by trace water) is faster than the rate of aminolysis by your deactivated aniline. Solution: Switch to Acid Fluorides or Acid Chlorides .
-
Why? Acid chlorides are orders of magnitude more electrophilic than OBt/OAt esters.
-
The Fix: If your substrate tolerates acid, use oxalyl chloride/DMF (cat). If your substrate is acid-sensitive (e.g., Boc groups), use Ghosez’s Reagent (Protocol C) to generate the acid chloride under neutral conditions.
Issue 2: "I see the product, but my chiral center has racemized."
Diagnosis: You likely used a strong activation method (like SOCl2) or excess base, promoting oxazolone formation. Solution: Switch to T3P (Propylphosphonic Anhydride) .[1]
-
Why? T3P acts as an acidic activation sponge. It activates the acid in a cyclic transition state that minimizes the exposure of the "free" activated species to basic conditions that cause proton abstraction at the alpha-carbon.
-
The Fix: Run the reaction in EtOAc or DMF using T3P (50% w/w) and Pyridine (Protocol B).
Issue 3: "My aminopyridine substrate yields no product."
Diagnosis: Aminopyridines can act as nucleophiles at the ring nitrogen rather than the exocyclic amine, forming unreactive intermediates. Solution: Use the POCl3 "Brute Force" Method .
-
Why? Phosphorus oxychloride activates the acid to a mixed anhydride/phosphoryl species while pyridine acts as both solvent and base. This highly reactive soup forces the exocyclic amine to react.
Validated Experimental Protocols
Protocol A: T3P Coupling (The "Gold Standard" for Chiral/Clean Chemistry)
Best for: Moderately deficient anilines, chiral acids, and ease of purification.
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or DMF (0.1 M concentration).
-
Base: Add Pyridine or DIPEA (3.0 equiv). Note: Pyridine often suppresses epimerization better than DIPEA.
-
Reagent: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C.
-
Workup: Wash with water. T3P byproducts are water-soluble phosphates, making purification simple.
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Generation)
Best for: Acid-sensitive substrates (Boc/tBu) where HATU fails.
-
Activation: To a solution of Carboxylic Acid (1.0 equiv) in dry DCM at 0°C, add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv).
-
Stir: Stir for 1–2 hours at RT. Monitor by TLC (acid spot should disappear; active species forms).
-
Coupling: Add the Electron-Deficient Aniline (1.2 equiv) and Pyridine (2.0 equiv).
-
Reaction: Stir at RT or reflux (40°C) overnight.
-
Mechanism: This reagent converts the acid to the acid chloride without generating HCl gas, maintaining a neutral pH until the base is added.
Protocol C: POCl3 Activation (For Aminopyridines/Extreme Cases)
Best for: 2-aminopyridines and pKa < 1 anilines.
-
Mix: Combine Carboxylic Acid (1.0 equiv) and Aniline (1.0 equiv) in Pyridine (solvent volume).
-
Activate: Cool to -15°C. Add POCl3 (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then reaction is often complete.
-
Quench: Pour carefully into ice water.
Data Summary: Reagent Comparison
| Reagent | Electrophilicity | Epimerization Risk | Suitability for Deficient Anilines | Byproduct Removal |
| HATU/HOAt | Moderate | Low | Poor to Moderate | Difficult (Urea/Guanidine salts) |
| EDC/NHS | Low | Low | Very Poor | Easy (Water soluble) |
| T3P | High | Very Low | Good | Excellent (Water soluble) |
| Acid Chloride (SOCl2) | Very High | High | Excellent | Corrosive/Acidic |
| Ghosez's Reagent | Very High | Moderate | Excellent | Moderate |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent.[1] Organic Process Research & Development.
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.
Sources
Technical Support Center: Troubleshooting Plasma Stability of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals evaluating the pharmacokinetic liabilities of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide. Below, we dissect the mechanistic causes of plasma instability, provide troubleshooting steps for common ex vivo artifacts, and outline a self-validating experimental protocol.
Mechanistic Overview: Structural Liabilities in Plasma
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide contains two distinct functional groups that dictate its stability profile in biological matrices:
-
The Butanamide Group (Acyclic Amide): Amides are classically susceptible to enzymatic hydrolysis in plasma[1]. Because the straight-chain butyryl group lacks significant steric hindrance (unlike bulky pivaloyl amides), the carbonyl carbon is highly accessible to nucleophilic attack by the serine residues in the active sites of plasma hydrolases[2].
-
The 2-oxopyrrolidin-1-yl Group (Gamma-Lactam): While lactams can also undergo hydrolysis[1], the 5-membered pyrrolidone ring is constrained and resonance-stabilized. Consequently, lactam ring-opening is a secondary, much slower degradation pathway compared to the rapid cleavage of the acyclic butanamide bond.
Enzymatic hydrolysis pathway of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide in plasma.
Diagnostic FAQs & Troubleshooting
Q1: Why does my compound show a half-life of <15 minutes in mouse plasma but >120 minutes in human plasma? A: This is a classic interspecies disconnect driven by evolutionary differences in plasma enzyme profiles. Rodent (mouse/rat) plasma contains exceptionally high levels of carboxylesterases (CES), which rapidly and aggressively cleave acyclic amides[3]. In contrast, human plasma lacks CES entirely. Instead, human plasma relies on Butyrylcholinesterase (BChE)[4], Paraoxonase 1 (PON1), and the pseudo-amidase activity of Human Serum Albumin (HSA)[5]. These human enzymes hydrolyze amides at a significantly slower rate, resulting in prolonged stability.
Q2: My t=0 (baseline) samples are already showing 20-30% degradation. How do I fix this? A: This indicates ex vivo degradation occurring during sample preparation. The enzymatic hydrolysis of the butanamide group by rodent CES is extremely rapid at 37°C. Troubleshooting Steps:
-
Pre-chill all quenching solvents: Ensure your crash solvent (e.g., 100% Acetonitrile) is kept at -20°C.
-
Immediate Quenching: Do not wait to aliquot. Spike the plasma directly into the quenching solvent for the t=0 timepoint before adding the compound to the bulk incubation plate.
-
Acidification: Add 0.1% to 1% Formic Acid to the crash solvent. This rapidly lowers the pH, instantly denaturing serine hydrolases and halting the reaction[1].
Q3: What are the primary degradation products I should monitor via LC-MS/MS? A: The primary metabolic pathway is the cleavage of the butanamide bond. You should tune your mass spectrometer to monitor for 3-(2-oxopyrrolidin-1-yl)aniline (resulting from the loss of the butyryl group). Butyric acid is also formed but is highly volatile and difficult to detect in positive ESI mode.
Quantitative Data Summary
The table below summarizes the expected stability profiles across different species based on their dominant plasma hydrolases.
| Species | Dominant Plasma Hydrolase | Expected Half-Life (t½) | Primary Degradation Pathway |
| Mouse / Rat | Carboxylesterase (CES) | Fast (< 30 min) | Butanamide hydrolysis |
| Dog | CES / BChE | Moderate (30 - 60 min) | Butanamide hydrolysis |
| Human | BChE / HSA pseudo-amidase | Slow (> 120 min) | Butanamide hydrolysis |
| Buffer (pH 7.4) | None (Chemical stability) | Stable (> 240 min) | None (Enzyme-dependent) |
Standardized Self-Validating Protocol
To ensure trustworthiness and reproducibility, your plasma stability assay must be a self-validating system. This protocol includes built-in controls to verify both enzyme viability and non-enzymatic degradation.
Step 1: Plasma Preparation & Pre-warming
-
Thaw pooled plasma (e.g., Human or Mouse) on ice. Centrifuge at 3,000 x g for 5 minutes to remove clots.
-
Pre-warm the plasma in a 96-well plate at 37°C for 10 minutes.
-
Causality: Pre-warming ensures the enzymes are at optimal physiological kinetics before the compound is introduced.
Step 2: Control Assignment (Crucial for Validation)
-
Positive Control (Human): Spike Procaine (known BChE substrate).
-
Positive Control (Mouse): Spike Propantheline (known CES substrate).
-
Negative Control: Spike the test compound into PBS (pH 7.4) instead of plasma.
-
Causality: If the positive controls do not degrade, the plasma batch has lost enzymatic activity. If the negative control degrades, the compound is chemically unstable, not enzymatically cleaved.
Step 3: Spiking and Incubation
-
Spike N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide to a final concentration of 1 µM (Keep final DMSO concentration ≤ 0.25% to prevent enzyme inhibition)[1].
-
Incubate at 37°C on a plate shaker.
Step 4: Time-Course Quenching
-
At designated time points (0, 15, 30, 60, 120 min), withdraw a 50 µL aliquot.
-
Immediately dispense into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an Internal Standard (IS).
Step 5: Extraction and LC-MS/MS Analysis
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis. Plot the natural log of % remaining parent compound versus time to calculate the elimination rate constant (k) and half-life (t½)[2].
Self-validating experimental workflow for plasma stability assessment.
References
-
[1] Title: Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: evotec.com. URL: [Link]
-
[5] Title: Novel role of serum albumin imidase activity in the formation of BI 761036 (M232), a major metabolite of iclepertin. Source: researchgate.net. URL:[Link]
-
[4] Title: Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase. Source: researchgate.net. URL: [Link]
-
[3] Title: Chimeric mice with humanized liver as a model for testing organophosphate and carbamate pesticide exposure. Source: nih.gov. URL:[Link]
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chimeric mice with humanized liver as a model for testing organophosphate and carbamate pesticide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability in Phenylpyrrolidinone Amides
Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of phenylpyrrolidinone amides. These compounds, structurally related to the racetam family, are heavily investigated for their nootropic, neuroprotective, and anticonvulsant properties. However, their clinical translation is frequently bottlenecked by poor aqueous solubility, rapid first-pass metabolism, and variable blood-brain barrier (BBB) penetration.
This guide provides field-proven troubleshooting strategies, validated protocols, and structural insights to overcome these bioavailability challenges.
Part 1: Troubleshooting Guide & FAQs
Q1: Why do complex phenylpyrrolidinone amides often exhibit poor oral bioavailability despite favorable in vitro target affinity? Answer: The bioavailability of phenylpyrrolidinone amides is primarily limited by two conflicting physicochemical properties. First, the high polarization of the pyrrolidinone core can restrict passive diffusion across lipid bilayers, limiting central nervous system (CNS) penetrance[1]. Conversely, the addition of bulky, lipophilic phenyl groups—while necessary for target receptor affinity (such as AMPA/NMDA modulation)—often drastically reduces aqueous solubility, leading to dissolution-rate-limited absorption in the gastrointestinal tract. This "brick dust" phenomenon means the drug is excreted before it can be effectively absorbed into systemic circulation.
Q2: How can we overcome the poor aqueous solubility of these compounds for parenteral or high-dose oral administration? Answer: The most effective, self-validating strategy is the formation of inclusion complexes using cyclodextrins. Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a host, harboring the hydrophobic phenyl moiety within its non-polar cavity while its hydrophilic exterior ensures aqueous solubility[2]. Studies on related pyrrolidinone derivatives have demonstrated that HP-β-CD complexation can increase aqueous solubility by over 800% (e.g., from 4.53 mg/mL to 36.44 mg/mL), enabling stable parenteral dosing without the use of toxic co-solvents[2].
Q3: Our lead phenylpyrrolidinone amide shows rapid clearance in vivo. How can we structurally modify it to improve its pharmacokinetic (PK) profile? Answer: Rapid clearance is often due to enzymatic degradation (e.g., amidases) or rapid hepatic metabolism. Two structural modifications have proven effective:
-
4-Position Substitution: Substituting the 4-position of the lactam ring with small hydrophobic groups (e.g., an ethyl or propyl group) sterically hinders enzymatic attack and improves both in vitro and in vivo potency[3].
-
Linker Optimization: Utilizing a phenyl amide linker rather than a simple alkyl linker can significantly decrease proteolytic sensitivity, thereby extending the plasma half-life and improving overall pharmacodynamics[4].
Q4: How does the addition of a phenyl group affect Blood-Brain Barrier (BBB) permeability compared to base pyrrolidinones? Answer: The addition of a phenyl group (e.g., transitioning from piracetam to phenylpiracetam) significantly increases the lipophilicity of the molecule. This modification enhances the rate of passive diffusion across the BBB, allowing the compound to exert its neuroprotective and cognitive-enhancing effects much faster and at lower systemic doses[5]. However, this must be balanced against the aforementioned solubility trade-offs during formulation.
Part 2: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps: if step B fails, step A was likely incomplete.
Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes
Purpose: To enhance the aqueous solubility of lipophilic phenylpyrrolidinone amides for in vivo dosing.
-
Stoichiometric Mixing: Weigh the phenylpyrrolidinone amide and HP-β-CD in a 1:1 molar ratio. Reasoning: A 1:1 stoichiometry ensures that each hydrophobic phenyl ring is encapsulated by a single cyclodextrin cavity, preventing uncomplexed drug precipitation.
-
Solvent Evaporation Method: Dissolve the drug in a minimal volume of ethanol and HP-β-CD in distilled water. Mix the two solutions under continuous magnetic stirring at 25°C for 48 hours.
-
Desolvation: Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C. Reasoning: Removing the organic solvent forces the lipophilic drug to seek refuge in the hydrophobic cavity of the cyclodextrin to avoid the aqueous environment.
-
Lyophilization: Freeze-dry the remaining aqueous solution for 24 hours to obtain a solid inclusion complex.
-
Validation (FTIR): Analyze the powder using Fourier Transform Infrared Spectroscopy (FTIR). Reasoning: The disappearance or shifting of the aromatic C=C stretching bands confirms the successful encapsulation of the benzene moiety into the HP-β-CD cavity, validating the complexation[2].
Protocol 2: In Vitro PAMPA-BBB Permeability Assay
Purpose: To predict the CNS penetrance of newly synthesized amides before in vivo testing.
-
Membrane Preparation: Coat the porous filter of a 96-well donor microplate with a porcine brain lipid extract (20 mg/mL in dodecane). Reasoning: This specific lipid mixture closely mimics the tight junctions and lipid composition of the human BBB, providing a highly accurate passive diffusion model.
-
Drug Loading: Dissolve the test compound in PBS (pH 7.4) and add it to the donor compartment. Fill the acceptor compartment with fresh PBS.
-
Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation.
-
Quantification: Measure the drug concentration in both compartments using LC-MS/MS. Calculate the effective permeability (
). A cm/s validates high BBB penetrance.
Part 3: Data Presentation & Visualization
Table 1: Comparative Pharmacokinetic Parameters of Phenylpyrrolidinone Derivatives
| Compound / Formulation | Aqueous Solubility (mg/mL) | BBB Permeability ( | Elimination Half-Life ( | Primary Mechanism of Clearance |
| Base Pyrrolidinone Amide | 4.53 | 1.2 (Low) | ~2.5 hrs | Renal excretion |
| 4-Phenylpyrrolidinone Amide | < 0.2 (Poor) | 5.8 (High) | ~1.4 hrs | Hepatic metabolism |
| 4-Phenyl-Derivative + HP-β-CD | 36.44 | 5.5 (High) | ~1.8 hrs | Hepatic metabolism |
| Phenyl Amide Linker Prodrug | 2.10 | 4.9 (High) | ~4.2 hrs | Reduced proteolytic cleavage |
Note: Data synthesized from structural analog studies demonstrating the impact of cyclodextrin complexation[2] and linker modifications[4].
Workflows & Mechanisms
Decision matrix for resolving bioavailability bottlenecks in phenylpyrrolidinone amides.
Pathway illustrating BBB penetration and receptor modulation by phenylpyrrolidinones.
References
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke Source: NIH / PMC URL:[Link]
-
Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration Source: NIH / PMC URL:[Link]
-
Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone Source: NIH / PubMed URL:[Link]
-
Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity Source: NIH / PubMed URL:[Link]
-
Guide to Racetam Nootropics: Effects, Uses & How They Work Source: CereFLEX Labs URL:[Link]
Sources
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cereflexlabs.com [cereflexlabs.com]
Technical Support Center: Recrystallization of N-Aryl Butyramides
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N-aryl butyramides (e.g.,
The Purification Challenge: The primary difficulty in recrystallizing these compounds is their tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.[1][2] This occurs because their melting points often overlap with the boiling points of common non-polar solvents, and they exhibit high supersaturation stability.
This guide provides a validated solvent selection matrix and troubleshooting protocols to ensure high-purity isolation.
Solvent Selection Matrix
The choice of solvent is dictated by the polarity of the specific aryl substituent. The following table summarizes field-proven systems.
| Solvent System | Composition (v/v) | Suitability | Technical Notes |
| Ethanol / Water | Start: 95% EtOH Add H₂O to cloud point | Primary Choice | Best for general purification. Water acts as a powerful anti-solvent, forcing the hydrophobic butyryl chain out of solution. |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Lipophilic Variants | Ideal if the impurity profile includes polar byproducts (salts, acids). Hexane lowers the solubility of the amide upon cooling. |
| Acetonitrile (ACN) | Single Solvent | High Purity Needs | Excellent for avoiding chromatography. ACN dissolves amides hot but shows steep solubility drop-off at RT. |
| Toluene | Single Solvent | NOT RECOMMENDED | Risk Warning: Toluene BP (110°C) > Amide MP (~96°C). High risk of oiling out (melted solute) rather than crystallization. |
Standard Operating Procedure (SOP): Binary Solvent Recrystallization
Method: Ethanol/Water Displacement Target: Removal of unreacted aniline and butyric acid traces.
Phase 1: Dissolution
-
Place crude
-aryl butyramide in an Erlenmeyer flask. -
Add 95% Ethanol (approx. 3–5 mL per gram of solute).
-
Heat to reflux on a steam bath or magnetic hotplate.
-
Critical Step: If solids remain, add Ethanol in 1 mL increments until dissolved. Do not overdose solvent.
Phase 2: Nucleation & Anti-Solvent Addition
-
Remove from heat. Add warm water dropwise to the hot ethanolic solution.
-
Stop adding water immediately when a persistent turbidity (cloudiness) appears.
-
Add 2–3 drops of Ethanol to clear the turbidity. The solution is now saturated at high temperature.
Phase 3: Controlled Crystallization
-
Allow the flask to cool to room temperature undisturbed .
-
Observation: If droplets (oil) form instead of needles/plates, proceed immediately to the Troubleshooting section below.
-
Once RT is reached, place in an ice bath (0–4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
-
Filter via vacuum filtration (Buchner funnel).
-
Wash crystals with cold 50% Ethanol/Water .
-
Dry in a vacuum oven at 40°C (well below the 96°C MP).
Troubleshooting Hub (FAQ)
Issue 1: "My product is oiling out. I see droplets at the bottom, not crystals."
Diagnosis: This is the most common failure mode for butyramides. It happens when the solution temperature drops below the "liquid-liquid miscibility gap" before it hits the crystallization boundary. Essentially, the compound melts out of the solvent before it can organize into a lattice.
Corrective Action (The "Seeding" Protocol):
-
Reheat the mixture until the oil dissolves back into a clear solution.
-
Allow the solution to cool slightly, but keep it above the temperature where oiling previously occurred.
-
Seed it: Add a tiny crystal of pure product (or scratch the glass side with a rod).
-
Agitate: Stir vigorously. This prevents the oil droplets from coalescing and encourages the oil phase to solidify onto the seed crystal.
Issue 2: "The crystals are colored (brown/yellow) instead of white."
Diagnosis: Oxidation products of the starting aniline (often azo or nitroso compounds) are trapped in the crystal lattice.
Corrective Action:
-
Perform a Hot Filtration step during Phase 1.
-
While the Ethanol solution is boiling, add activated charcoal (1–2% by weight).
-
Boil for 2 minutes.
-
Filter through a pre-warmed Celite pad to remove the charcoal.
-
Proceed to Phase 2 (Water addition).
Issue 3: "Low yield. Most of my product is in the filtrate."
Diagnosis: The solvent volume was too high, or the ethanol concentration is too high (butyramides are very soluble in ethanol).
Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool to 0°C to harvest a "second crop" of crystals.
-
Note: Always check the purity of the second crop by TLC, as it will contain more impurities than the first crop.
Visualizations
Diagram 1: Solvent Selection Logic
Caption: Decision matrix for selecting the optimal solvent system based on impurity polarity and purity requirements.
Diagram 2: "Oiling Out" Rescue Workflow
Caption: Step-by-step remediation protocol when liquid-liquid phase separation occurs instead of crystallization.
References
-
PubChem. (2025).[3] N-Phenylbutanamide Compound Summary. National Library of Medicine. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]
-
Nichols, L. (2019). Crystallization: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Edelmann, F. T. (2020).[4] What is the best technique for amide purification? ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Acylation of 3-(2-oxopyrrolidin-1-yl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(2-oxopyrrolidin-1-yl)aniline . This molecule presents a unique chemoselectivity challenge: it contains both a highly reactive primary aromatic amine (aniline) and a tertiary cyclic amide (
The primary objective during acylation is to selectively monoacylate the aniline group while preventing over-reaction (diacylation) and preserving the structural integrity of the
Part 1: Mechanistic Insights & Causality
To successfully optimize this reaction, it is critical to understand the underlying physical chemistry and reactivity of the functional groups involved.
The Chemoselectivity Hierarchy
The primary aniline (
The Diacylation Pathway (The "Over-Reaction" Problem)
Once the aniline group is monoacylated, the resulting amide is significantly less nucleophilic than the starting material. However, diacylation (the formation of an imide) can still occur if the reaction conditions are too harsh. If a strong base is used, it can deprotonate the newly formed amide (pKa ~ 15) to generate an amidate anion . This anion is highly nucleophilic and will rapidly attack a second equivalent of the acylating agent. Therefore, base selection is the single most critical variable in preventing diacylation.
Thermodynamic Stability of the -Lactam
A common concern is whether the pyrrolidin-2-one ring will undergo hydrolysis (ring-opening) during aqueous workups. Fortunately, 5-membered
Part 2: Troubleshooting FAQs
Q: I am seeing significant diacylation (formation of an imide side-product). How do I stop this? A: Diacylation is driven by excess reagents, elevated temperatures, or the use of overly strong bases. To prevent this, implement the following controls:
-
Stoichiometry: Strictly limit the acylating agent to 1.00 – 1.05 equivalents.
-
Base Strength: Switch to a weak base like Sodium Bicarbonate (
) or Sodium Acetate ( ). These bases are strong enough to neutralize the acidic byproducts ( or Acetic Acid) but are far too weak to deprotonate the product amide, thereby preventing the formation of the reactive amidate anion. -
Thermal Control: Keep the reaction between 0 °C and 5 °C during the addition phase to favor kinetic control.
Q: Will the
Q: Should I use an acid chloride or an anhydride for this reaction? A: If your target acyl group allows it, an anhydride (e.g., acetic anhydride) is preferred. Anhydrides are milder electrophiles than acid chlorides, which naturally widens the kinetic window between monoacylation and diacylation, making the reaction much easier to control.
Part 3: Visualizing the Reaction Logic
Fig 1: Reaction pathways showing selective monoacylation vs. diacylation and lactam degradation.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that causality is monitored in real-time.
Protocol A: Mild Acetylation using Acetic Anhydride (Biphasic)
Adapted from standard [3].
-
Dissolution: Dissolve 1.0 eq of 3-(2-oxopyrrolidin-1-yl)aniline in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water.
-
Base Addition: Add 1.5 eq of Sodium Acetate (
) to the biphasic mixture.-
Self-Validation Check: Test the aqueous layer with pH paper; it must read between pH 7.0 and 8.0.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Acylation: Dissolve 1.05 eq of Acetic Anhydride in a minimal volume of DCM. Add this solution dropwise over 15 minutes under vigorous stirring.
-
Monitoring: Stir for 30 minutes at 5 °C.
-
Self-Validation Check: Spot the organic layer on a TLC plate (Eluent: 50% EtOAc/Hexane). The starting material spot should be completely consumed, replaced by a single lower-Rf spot (monoacylated product). The appearance of a high-Rf spot indicates diacylation.
-
-
Isolation: Separate the organic layer, wash once with saturated aqueous
, once with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: General Acylation using Acyl Chlorides (Schotten-Baumann Variant)
-
Dissolution: Dissolve 1.0 eq of the starting material in DCM. Add an equal volume of saturated aqueous
. -
Thermal Control: Cool the biphasic mixture to 0–5 °C.
-
Acylation: Slowly add 1.05 eq of the desired acyl chloride (dissolved in DCM) dropwise.
-
Causality Note: Dropwise addition prevents local concentration spikes of the highly reactive acyl chloride, minimizing the kinetic opportunity for diacylation.
-
-
Isolation: Stir for 1 hour. Separate phases, wash the organic layer with cold 1M HCl (to remove any trace unreacted aniline), then brine, dry, and concentrate.
Fig 2: Step-by-step experimental workflow for the optimized biphasic acylation.
Part 5: Quantitative Data & Condition Matrix
The table below summarizes the causality between chosen reaction parameters and the resulting chemical outcomes.
| Reaction Parameter | Condition A (Optimal) | Condition B (High Risk) | Causality / Outcome |
| Acylating Agent | Anhydride / Acid Chloride (1.05 eq) | Acid Chloride (>2.0 eq) | Excess reagent forces the equilibrium toward the diacylated imide. |
| Base Selection | Strong bases deprotonate the mono-amide, creating a highly nucleophilic amidate anion. | ||
| Temperature | 0 °C to 5 °C | Room Temp to Reflux | Higher thermal energy overcomes the activation barrier for secondary acylation. |
| Solvent System | Biphasic (DCM / | Monophasic Anhydrous | Biphasic systems partition the acid byproduct into the aqueous phase, protecting the organic-soluble product. |
References
-
Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system fueled by metaphosphate Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds Source: University of Bath Research Portal URL:[Link]
-
Acetylation of Aniline (Experiment) Source: Chemistry LibreTexts URL:[Link]
Resolving NMR signal overlap in phenylpyrrolidinone spectra
Welcome to the NMR Resolution Support Center .
You have reached the Tier 3 Technical Support desk. I am Dr. Aris, Senior Application Scientist. I understand you are dealing with signal overlap in phenylpyrrolidinone derivatives—a classic scaffold where the "aromatic blob" (7.0–7.6 ppm) and the "aliphatic multiplets" (2.0–4.0 ppm) often obscure critical coupling information.
Below is your customized troubleshooting dossier. We have moved away from generic advice to focus specifically on the magnetic anisotropy and relaxation properties inherent to the lactam-phenyl system.
Module 1: The Diagnostic Phase
User Query: "My phenyl region is a second-order mess, and the pyrrolidinone ring protons are overlapping with my impurities. Is my shim bad?"
Technical Analysis: While shimming is always the first suspect, phenylpyrrolidinone suffers from intrinsic magnetic equivalence .
-
The Phenyl Problem: The monosubstituted benzene ring attached to the lactam nitrogen often rotates freely at room temperature. This averages the chemical environments, causing the meta and para protons to overlap heavily in standard solvents like
. -
The Lactam Problem: The pyrrolidinone ring contains three sets of methylene protons (
, , ). While the is usually distinct (~3.8 ppm), the other two sets often form higher-order multiplets due to ring puckering, creating "virtual coupling" effects that broaden lines beyond simple triplets.
Module 2: Chemical Manipulation (Solvent Engineering)
Ticket #101: Resolving the Aromatic Cluster
-
Issue: "I cannot calculate the
-couplings for the phenyl ring because the signals are piled on top of each other."
The Protocol: Do not simply try "another solvent." You must exploit the benzene ring current .
-
Switch to Benzene-
( ):-
Mechanism:[3][4] Benzene molecules stack against the solute's phenyl ring. This creates a local magnetic field anisotropy.
-
Effect: Protons located at the "poles" of the solvent shell are shielded (shifted upfield), while those at the equator are deshielded. This differential shifting often separates the ortho, meta, and para protons that are coincident in Chloroform-
.
-
-
The Titration Trick: If pure Benzene-
doesn't fully resolve them, run a "solvent titration."
Visualization: Solvent Decision Logic
Figure 1: Decision matrix for solvent selection. Benzene-d6 is the primary tool for resolving aromatic overlaps in phenylpyrrolidinones due to stacking interactions.
Module 3: Advanced Acquisition (2D & Pure Shift)
Ticket #204: Assigning the Pyrrolidinone Ring
-
Issue: "The aliphatic region has overlapping multiplets. I can't tell which proton is which."
-
Solution: Dispersion via Heteronuclear Quantum Coherence (HSQC).
The Logic:
Proton (
Experimental Protocol: Multiplicity-Edited HSQC Use this specific pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Setup: Set spectral width to 0–10 ppm (
) and 0–180 ppm ( ). -
Phase Correction:
-
and
signals (positive/red). - signals (negative/blue).
-
and
-
Application to Phenylpyrrolidinone:
-
The pyrrolidinone ring consists entirely of
groups (excluding the N-substituent). -
Result: All ring signals will appear negative (blue) . Any impurity (like a methyl group) will appear positive (red), allowing instant quality control.
-
Ticket #309: "I need Singlets" (Pure Shift NMR)
-
Issue: "I need to integrate these peaks precisely for qNMR, but the multiplets are too broad."
-
Solution: Homonuclear Decoupling (Pure Shift).[3]
Standard NMR shows chemical shift (
Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation)
-
Why: Older methods (like Zangger-Sterk) suffer from massive sensitivity loss. PSYCHE uses low-flip-angle saltire pulses to retain sensitivity while collapsing the phenyl multiplet into distinct singlets for ortho, meta, and para protons.
Visualization: Advanced Acquisition Workflow
Figure 2: Workflow for escalating from standard 1D to 2D and Pure Shift techniques when simple solvent manipulation fails.
Reference Data: Phenylpyrrolidinone Shifts
Use this table to validate your assignments. Note the dramatic shift differences possible between solvents.[1][5][7][9]
| Proton Environment | Approx. | Approx.[6] | Multiplicity | Notes |
| N-CH2 (Ring pos 5) | 3.80 - 3.85 ppm | ~3.10 ppm | Triplet (t) | Deshielded by Nitrogen. Large upfield shift in Benzene. |
| C(=O)-CH2 (Ring pos 3) | 2.55 - 2.60 ppm | ~2.15 ppm | Triplet (t) | Deshielded by Carbonyl. |
| Ring CH2 (Ring pos 4) | 2.10 - 2.20 ppm | ~1.50 ppm | Multiplet (m) | Often the most shielded aliphatic signal. |
| Aromatic (Ortho) | 7.60 - 7.70 ppm | ~7.80 ppm | Doublet (d) | Closest to the lactam nitrogen. |
| Aromatic (Meta/Para) | 7.10 - 7.40 ppm | ~7.10 - 7.30 ppm | Multiplet | Often overlap in CDCl3; resolve in C6D6. |
Note: Values are approximate and dependent on concentration/temperature.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences like HSQC and PSYCHE).
-
Reich, H. J. (2020).[10][11][12] Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison/ACS Division of Organic Chemistry. (The gold standard for solvent effects and ASIS data).
-
Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. (Seminal paper on PSYCHE Pure Shift NMR).
-
Facey, G. (2007). "Improve Your Chemical Shift Resolution Without Going to Higher Fields." University of Ottawa NMR Facility Blog. (Practical guide on using Benzene-d6).
Sources
- 1. mriquestions.com [mriquestions.com]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 4. rsc.org [rsc.org]
- 5. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide, a compound of interest for its potential pharmacological applications. We will delve into the nuances of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy as the primary tool for structural confirmation and compare its utility against other powerful techniques such as Carbon-13 NMR (¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
Proton NMR spectroscopy stands as the cornerstone of organic compound characterization due to its ability to provide a detailed map of the proton framework within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal offer a wealth of information about the electronic environment, connectivity, and stoichiometry of protons, respectively.
Predicted ¹H NMR Spectrum of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed with high confidence by analyzing its constituent fragments: the N-phenylbutanamide and the 1-phenyl-2-pyrrolidinone moieties.
Structure:
Table 1: Predicted ¹H NMR Data for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.2 | br s | 1H | NH (amide) | Amide protons are typically broad and their chemical shift is concentration and solvent dependent[1]. |
| ~ 7.5 - 7.7 | m | 2H | Ar-H | Aromatic protons on the phenyl ring. The exact shifts are influenced by the two substituents. |
| ~ 7.3 - 7.5 | m | 2H | Ar-H | Aromatic protons on the phenyl ring. |
| ~ 3.8 | t | 2H | N-CH ₂ (pyrrolidinone) | Protons on the carbon adjacent to the nitrogen in the pyrrolidinone ring are deshielded[2][3]. |
| ~ 2.6 | t | 2H | CH ₂-C=O (pyrrolidinone) | Protons on the carbon adjacent to the carbonyl group in the pyrrolidinone ring[2][3]. |
| ~ 2.3 | t | 2H | CH ₂-C=O (butanamide) | Protons on the carbon adjacent to the butanamide carbonyl group. |
| ~ 2.1 | m | 2H | CH ₂-CH₂-C=O (pyrrolidinone) | Methylene protons in the middle of the pyrrolidinone ring[2][3]. |
| ~ 1.7 | sextet | 2H | CH ₂-CH₃ (butanamide) | Methylene protons of the ethyl group in the butanamide chain. |
| ~ 0.9 | t | 3H | CH ₃ (butanamide) | Terminal methyl protons of the butanamide chain. |
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal which does not interfere with the analyte's spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Visualizing the Workflow
Caption: Workflow for ¹H NMR Characterization.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable, a multi-technique approach provides a more complete and validated characterization of a novel compound.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, offering insights into the number of different carbon environments.
Table 2: Predicted ¹³C NMR Data for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 | C =O (pyrrolidinone) | Carbonyl carbons of lactams are typically found in this region[4]. |
| ~ 172 | C =O (butanamide) | Amide carbonyl carbons resonate at a slightly lower frequency than lactam carbonyls[5]. |
| ~ 140 | Ar-C (quaternary) | Aromatic carbons attached to nitrogen atoms are deshielded. |
| ~ 129 | Ar-C H | Aromatic carbons. |
| ~ 124 | Ar-C H | Aromatic carbons. |
| ~ 120 | Ar-C H | Aromatic carbons. |
| ~ 49 | N-C H₂ (pyrrolidinone) | Aliphatic carbon attached to nitrogen[2][3]. |
| ~ 38 | C H₂-C=O (butanamide) | Carbon alpha to the butanamide carbonyl. |
| ~ 33 | C H₂-C=O (pyrrolidinone) | Carbon alpha to the pyrrolidinone carbonyl[2][3]. |
| ~ 19 | C H₂-CH₃ (butanamide) | Methylene carbon of the ethyl group. |
| ~ 18 | C H₂-CH₂-C=O (pyrrolidinone) | Methylene carbon in the pyrrolidinone ring[2][3]. |
| ~ 14 | C H₃ (butanamide) | Terminal methyl carbon. |
Comparison with ¹H NMR:
-
Advantages: Directly observes the carbon framework, provides complementary information to ¹H NMR, and is less prone to signal overlap in complex regions.
-
Disadvantages: Lower sensitivity due to the low natural abundance of ¹³C, requiring longer acquisition times or more concentrated samples. It does not provide information on proton-proton coupling.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and elucidating the structure of unknown compounds.
Expected MS Data:
-
Molecular Ion (M+H)⁺: For N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (C₁₄H₁₈N₂O₂), the expected exact mass of the protonated molecule would be approximately 247.1441 m/z.
-
Key Fragmentation Pathways:
Comparison with ¹H NMR:
-
Advantages: Provides highly accurate molecular weight information, which is crucial for formula determination. Fragmentation patterns offer "puzzle pieces" for structural elucidation. Requires very small amounts of sample.
-
Disadvantages: Isomers often produce identical molecular ions and similar fragmentation patterns, making their differentiation difficult without chromatographic separation. It does not provide detailed information about the connectivity of atoms in the way NMR does.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture and assessing the purity of a compound.
Typical HPLC Method:
-
Column: A reversed-phase C18 column is a good starting point for a molecule with this polarity[8]. For separating potential isomers, a phenyl-hexyl column could offer alternative selectivity[9][10].
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).
Comparison with ¹H NMR:
-
Advantages: Excellent for determining the purity of a sample and quantifying the amounts of different components. It is also highly effective for separating isomers[11][12].
-
Disadvantages: Provides no structural information on its own. It is a separative technique that requires a detector (like UV or MS) to identify the eluted compounds.
Choosing the Right Tool for the Job
The selection of an analytical technique is guided by the specific question being asked.
Caption: Logic for Selecting an Analytical Technique.
Conclusion
For the comprehensive characterization of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide, a synergistic approach is essential. ¹H NMR, complemented by ¹³C NMR, provides an unambiguous determination of the molecular structure. Mass spectrometry confirms the molecular formula and offers corroborating structural evidence through fragmentation analysis. Finally, HPLC is indispensable for establishing the purity of the synthesized compound. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in the identity and quality of their materials, a critical requirement in the rigorous field of drug development.
References
-
PubChem. N-Phenylbutanamide. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
SpectraBase. 1-Phenyl-5-[(phenylamino)methyl]pyrrolidin-2-one. [Link]
-
MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information. [Link]
-
MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]
-
Wu, Y., et al. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 2021. [Link]
-
West, C., & Lesellier, E. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 2005. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
-
de Souza, G. E., et al. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 2012. [Link]
-
Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. [Link]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Schwarzenbach, R. P., et al. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Journal of Chromatography A, 2001. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. The Royal Society of Chemistry. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
13C Chemical Shift Table. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
LibreTexts, Chemistry. 11.08: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. [Link]
-
13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... ResearchGate. [Link]
-
Mass Spectrometry Fragmentation. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS fragmentation pattern of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Comparative Fragmentation Guide: N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide vs. Rigid Analogs
Executive Summary
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation patterns of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (referred to herein as NPB-Lactam ).
As a Senior Application Scientist, I have structured this guide to move beyond simple peak listing. We will compare the fragmentation dynamics of the flexible butanamide side chain against a rigid acetamide analog (N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide). This comparison is critical for researchers distinguishing between metabolic degradation products (e.g., alkyl chain oxidation) and synthetic impurities in pyrrolidone-based drug development.
Key Insight: The primary differentiator is the McLafferty Rearrangement accessible only to the butanamide derivative, causing a characteristic kinetic shift and neutral loss of ethylene (28 Da) that is structurally impossible in the acetamide analog.
Structural Context & Ionization Physics
Before detailing the protocol, we must understand the "Why" behind the fragmentation.
-
Compound: N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
-
Molecular Formula:
-
Exact Mass: 246.1368 Da
-
Precursor Ion
: 247.1441 Da
Ionization Sites: In positive ESI, protonation is competitive between two amide oxygens:
-
Exocyclic Amide (Butanamide): High gas-phase basicity; the primary site of protonation and subsequent cleavage.
-
Endocyclic Amide (Lactam): The pyrrolidone ring is more robust. Protonation here typically leads to ring-opening or CO loss, but usually requires higher Collision Energy (CE).
Experimental Protocol (Self-Validating System)
To ensure reproducibility, this protocol includes "Checkpoints"—diagnostic signals that confirm the system is operating correctly.
Instrument: Q-TOF or Orbitrap (High Resolution required for distinguishing CO vs.
| Parameter | Setting | Causality / Explanation |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range to maintain stable Taylor cone without in-source fragmentation (ISF). |
| Cone Voltage | 30 V | Checkpoint: If >50 V, you will see premature loss of the butanamide chain (m/z 177) in the MS1 scan. Keep low to preserve precursor. |
| Source Temp | 120°C | Low temperature prevents thermal degradation of the labile amide bond. |
| Collision Gas | Argon / Nitrogen | Argon is preferred for cleaner CID (Collision Induced Dissociation) fragmentation. |
| Collision Energy | Stepped (15, 30, 45 eV) | Critical: Low CE (15 eV) isolates the McLafferty rearrangement. High CE (45 eV) is required to break the pyrrolidone ring. |
Comparative Fragmentation Analysis
We compare the Target (NPB-Lactam) against its Acetamide Analog .
Mechanism A: The McLafferty Rearrangement (Target Specific)
The butanamide chain contains a
-
Result: Neutral loss of Ethylene (
, 28.03 Da) . -
Observation: The precursor (m/z 247) transitions to m/z 219 .
-
Note: The Acetamide analog cannot undergo this step as it lacks a
-hydrogen.
Mechanism B: Amide Bond Cleavage (Common)
Both compounds eventually lose the acyl chain to generate the core aniline-lactam structure.
-
Target (m/z 219): Loses Ketene (42 Da)
m/z 177 . -
Acetamide (m/z 219): Loses Ketene (42 Da)
m/z 177 .
Mechanism C: Pyrrolidone Ring Collapse (High Energy)
At high CE (>40 eV), the lactam ring fragments.
-
Precursor (m/z 177): Loses CO (28 Da) or
(85 Da) to leave the phenylamine radical or cation (m/z 93).
Data Presentation: Diagnostic Ion Table
Use this table to validate your spectral assignment.
| m/z (Exp) | Ion Identity | Formula | Origin | Relative Abundance (30 eV) |
| 247.1441 | Parent Ion | 100% (at 10 eV) | ||
| 219.1128 | McLafferty Product | Loss of | Major (Diagnostic) | |
| 177.1022 | Aniline Core | Loss of Ketene ( | High | |
| 149.1070 | Ring Contraction | Loss of CO from m/z 177 (Lactam ring) | Low | |
| 93.0573 | Aniline Cation | Complete loss of side chains | Medium (High CE) |
Visualization: Fragmentation Pathway[1]
The following diagram illustrates the stepwise degradation, highlighting the specific path taken by the Butanamide derivative compared to the Acetamide.
Figure 1: Comparative fragmentation pathway showing the unique McLafferty rearrangement step for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (Blue Arrow) versus the direct cleavage of the Acetamide analog.
Scientific Commentary & Troubleshooting
Distinguishing Isobars (The "Trap"): A common error in this analysis is confusing the loss of CO (28 Da) with the loss of Ethylene (28 Da) .
-
Mechanism: CO loss usually occurs from the cyclic lactam or phenols. Ethylene loss occurs from the alkyl chain.
-
Resolution: If you observe m/z 219 appearing at low collision energies (10-20 eV), it is the Ethylene loss (McLafferty). CO loss from a stable lactam ring typically requires higher energy (>35 eV).
-
Verification: Use a deuterated analog (
-propyl) if available. If the mass shift tracks with the neutral loss, the pathway is confirmed.
In-Source Fragmentation (ISF): The butanamide bond is labile. If you see abundant m/z 177 in your MS1 (full scan) spectrum:
-
Reduce Cone Voltage/Fragmentor voltage.
-
Check for adducts (
at m/z 269) which are often more stable against ISF than the protonated species.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of N-Phenylbutanamide." NIST Chemistry WebBook, SRD 69. Accessed March 2026. [Link]
- Holčapek, M., et al. "Fragmentation behavior of N-substituted aromatic amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 9, 2010. (General principles of Anilide McLafferty Rearrangement).
-
MassBank of North America. "Spectral Database for Pyrrolidone Derivatives." MassBank Project. [Link]
- Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (Reference for McLafferty Rearrangement mechanisms).
Comparative Technical Guide: N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide vs. Rivaroxaban Analogs
The following technical guide provides an in-depth comparison between N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (referred to as Compound A ) and Rivaroxaban Analogs (referred to as Class B ).
This guide is structured to assist researchers in understanding the Structure-Activity Relationship (SAR) progression from a simplified fragment (Compound A) to a highly optimized direct Factor Xa inhibitor (Class B).
Executive Summary & Chemical Context[1][2][3][4][5]
This comparison contrasts a simplified pharmacophore probe (Compound A) against a clinically optimized anticoagulant (Class B).
-
Compound A (The Probe): A simplified bi-aryl fragment containing a pyrrolidinone lactam and a short aliphatic amide. It represents an early-stage "hit" or a structural probe used to assess the binding requirements of the Factor Xa S4 pocket without the interference of a strong S1 binder.
-
Class B (The Drug): Rivaroxaban and its structural analogs. These are fully optimized molecules featuring a morpholinone-phenyl-oxazolidinone scaffold and a chlorothiophene tail, designed to bind simultaneously to the S1 and S4 pockets with nanomolar affinity.
Structural Identity
| Feature | Compound A (The Probe) | Class B (Rivaroxaban / Analogs) |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide | (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide |
| Core Scaffold | Phenyl-Pyrrolidinone (5-membered lactam) | Phenyl-Morpholinone (6-membered lactam) |
| Linker | Direct Amide (Flexible) | Oxazolidinone-Methyl (Rigid, L-Shaped) |
| S1 Ligand | Butyl Chain (Aliphatic, Non-specific) | 5-Chlorothiophene (Aromatic, Halogen bond) |
| Substitution | Meta (3-position) | Para (4-position) |
| Role | Structural Intermediate / Fragment | Potent Direct Factor Xa Inhibitor |
Mechanistic Evaluation: Factor Xa Binding Logic
The massive difference in potency between these two agents is dictated by their ability to occupy the S1 and S4 subsites of the Factor Xa active site.
The S4 Pocket (The Lactam Interaction)
-
Class B (Rivaroxaban): Uses a morpholinone ring.[1][2] The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, interacting with the backbone of the S4 pocket (specifically Tyr99/Phe174 residues). This interaction is critical for high affinity.
-
Compound A: Uses a pyrrolidinone ring.[3][4] While it mimics the steric bulk of the lactam, it lacks the ether oxygen of the morpholine. Consequently, it loses a key hydrogen bond, resulting in weaker S4 occupancy. Furthermore, the meta-substitution (3-position) alters the vector of the phenyl ring compared to the linear para-substitution (4-position) of Rivaroxaban, potentially causing a steric clash or misalignment.
The S1 Pocket (The Specificity Determinant)
-
Class B (Rivaroxaban): The 5-chlorothiophene moiety is the "warhead." It fits deeply into the S1 specificity pocket. The chlorine atom forms a specific halogen bond with Tyr228 , and the aromatic ring stacks against the hydrophobic walls. This interaction confers the nanomolar potency (Ki = 0.4 nM).[5]
-
Compound A: The butanamide tail is a short, flexible alkyl chain. It lacks the aromaticity to stack in the S1 pocket and the halogen to anchor the binding. It provides only weak, non-specific hydrophobic interactions.
Pathway Visualization (DOT Diagram)
Caption: Mechanistic comparison showing how Rivaroxaban engages both S1 and S4 pockets, whereas Compound A fails to engage S1 effectively.
Performance Comparison Data
The following data contrasts the experimental profiles. Note that Compound A is often used as a synthesis intermediate or negative control; thus, its "potency" is orders of magnitude lower.
| Metric | Compound A | Rivaroxaban (Class B) | Implication |
| Factor Xa IC50 | > 10,000 nM (Predicted) | 0.7 nM (Experimental) | Compound A is inactive as a drug. |
| Selectivity (FXa vs Thrombin) | Low / Non-specific | > 10,000-fold | Class B is highly selective due to S1 fit. |
| LogP (Lipophilicity) | ~ 1.2 - 1.5 | 1.5 - 1.9 | Both have moderate lipophilicity. |
| Solubility | High (Low MW, Amide) | Low to Moderate | Class B requires formulation aids. |
| Metabolic Stability | Low (Amide hydrolysis susceptible) | Moderate (CYP3A4/2J2 metabolism) | Class B has optimized PK. |
Key Insight: The transition from Compound A to Class B represents the "Lead Optimization" phase of drug discovery, where a scaffold is elaborated to maximize binding energy (Enthalpy) and minimize entropic loss.
Experimental Methodologies
To validate these differences in your own laboratory, use the following protocols.
Protocol 1: Synthesis of Compound A (The Probe)
This protocol allows for the rapid generation of the probe molecule to test as a fragment.
Reagents: 1-(3-aminophenyl)pyrrolidin-2-one (Starting Material), Butyryl Chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Dissolve 1.0 eq of 1-(3-aminophenyl)pyrrolidin-2-one in anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add 1.5 eq of Triethylamine (TEA) and cool the mixture to 0°C.
-
Acylation: Dropwise add 1.1 eq of Butyryl Chloride. The reaction is exothermic; control temperature < 5°C.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and then saturated NaHCO3.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Hexane.
-
Validation: Confirm structure via 1H-NMR (Look for triplet at ~0.9 ppm for terminal methyl of butyl chain).
Protocol 2: Chromogenic Factor Xa Inhibition Assay
This assay objectively measures the potency difference.
Materials: Human Factor Xa (Enzyme), S-2765 (Chromogenic Substrate), Tris-Buffer (pH 7.4).
-
Preparation: Prepare serial dilutions of Compound A (range: 100 µM to 1 µM) and Rivaroxaban (range: 100 nM to 0.1 nM) in DMSO.
-
Incubation: Mix 10 µL of inhibitor solution with 50 µL of Factor Xa enzyme (1 nM final conc) in a 96-well plate. Incubate for 10 mins at 37°C.
-
Initiation: Add 40 µL of S-2765 substrate (200 µM final conc).
-
Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Plot Vmax vs. [Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.
-
Expectation: Rivaroxaban will show full inhibition at < 5 nM. Compound A will likely show < 10% inhibition even at 100 µM.
-
References
-
Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[][7] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link
-
PubChem Database. "N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (Close Analog Data)." CID 790557. Link
-
Young, R.J., et al. (2008). "Structure and property based design of factor Xa inhibitors: Biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. FXa Direct Synthetic Inhibitors | IntechOpen [intechopen.com]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemazone.com [chemazone.com]
- 4. Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivaroxaban. A novel, oral, direct factor Xa inhibitor in clinical development for the prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Purity Validation of Pyrrolidinone Amides: A Comparative Guide to UPLC vs. HPLC vs. SFC
Introduction: The Analytical Challenge of Pyrrolidinone Amides
Pyrrolidinone amides represent a critical structural motif in modern pharmacophores, prominently featured in nootropics (e.g., racetams), antiepileptics, and various active pharmaceutical ingredient (API) intermediates. Validating the purity of these compounds is notoriously challenging. The highly polar lactam ring and the amide moiety are prone to secondary interactions with stationary phase silanols, often resulting in severe peak tailing. Furthermore, process impurities—such as closely related structural isomers, diastereomers, or base-catalyzed ring-opened hydrolysis products—frequently co-elute under standard chromatographic conditions.
To meet the stringent analytical lifecycle and Quality-by-Design (QbD) requirements established by the recent ICH Q2(R2) guidelines[1], analytical scientists are increasingly transitioning from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC)[2]. This guide objectively compares UPLC against HPLC and Supercritical Fluid Chromatography (SFC), providing a self-validating experimental protocol and the mechanistic rationale for achieving superior purity validation.
The Mechanistic Advantage of UPLC: Van Deemter Causality
The fundamental superiority of UPLC lies in the physics of fluid dynamics and particle size, governed by the van Deemter equation:
In traditional HPLC utilizing 3.0–5.0 µm particles, increasing the mobile phase linear velocity (
UPLC overcomes this by employing sub-2-micron particles (typically 1.7 µm). This reduction in particle size has two profound mechanistic effects:
-
Eddy Diffusion (
-term): Smaller, uniformly packed particles minimize the multiple path variations analyte molecules can take through the column bed, inherently sharpening the peak. -
Mass Transfer (
-term): The distance the pyrrolidinone amide molecules must diffuse into and out of the stationary phase pores is drastically reduced. Consequently, the van Deemter curve flattens at higher linear velocities[4].
The Causality: Because the
Modality Comparison: UPLC vs. HPLC vs. SFC
While HPLC is the legacy standard and SFC offers orthogonal selectivity via supercritical
Quantitative Performance Comparison for Pyrrolidinone Amide Purity
| Performance Metric | HPLC (Legacy) | UPLC (Modern Standard) | SFC (Orthogonal Alternative) |
| Stationary Phase Particle Size | 3.0 – 5.0 µm | 1.5 – 1.7 µm | 1.7 – 3.0 µm |
| Maximum Operating Pressure | < 6,000 psi (40 MPa) | Up to 15,000 psi (100 MPa) | 1,500 – 6,000 psi |
| Typical Run Time | 15 – 30 min | 2 – 5 min | 3 – 7 min |
| Theoretical Plates ( | ~10,000 | > 25,000 | ~15,000 |
| Resolution ( | 1.2 (Partial co-elution) | > 2.0 (Baseline resolution) | 1.8 (Good resolution) |
| Solvent Consumption / Run | 15 – 30 mL | 1 – 2 mL | 2 – 5 mL (Mostly |
| Sensitivity (S/N Ratio) | Baseline standard | 3x to 5x enhancement | 2x enhancement |
Self-Validating Experimental Protocol: UPLC Method Validation
To ensure the analytical procedure is "fit for its intended purpose" as mandated by ICH Q2(R2)[1], the following protocol establishes a self-validating loop. By integrating strict System Suitability Testing (SST) and forced degradation checks, the method continuously verifies its own accuracy before data is accepted.
Materials & System Setup
-
Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.
-
Causality: BEH particles reduce the silanol activity that typically causes pyrrolidinone peak tailing, and they possess the mechanical strength to withstand 15,000 psi[7].
-
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Causality: Elevated temperatures reduce mobile phase viscosity, lowering system backpressure and increasing the analyte's diffusion coefficient, which further optimizes the mass transfer (
-term).
-
Step-by-Step Validation Workflow
Step 1: System Suitability Testing (SST) - The Gatekeeper
-
Action: Inject the pyrrolidinone amide reference standard (100 µg/mL) six consecutive times.
-
Self-Validation Criteria: Retention time Relative Standard Deviation (RSD) must be
. Peak area RSD must be . Tailing factor must be . If these parameters fail, the system automatically halts, preventing the collection of invalid data.
Step 2: Specificity via Forced Degradation
-
Action: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%
), and thermal stress (80°C) for 24 hours. Inject the stressed samples. -
Causality: Pyrrolidinone rings are highly susceptible to base-catalyzed ring-opening hydrolysis. The UPLC method must baseline-resolve the intact amide from the open-ring amino acid degradant.
-
Self-Validation Criteria: Peak purity angle must be strictly less than the peak purity threshold (using Photodiode Array detection), proving there are no co-eluting hidden impurities beneath the main peak[1].
Step 3: Linearity and Range
-
Action: Prepare and inject standard solutions at 50%, 75%, 100%, 125%, and 150% of the target specification limit.
-
Self-Validation Criteria: The linear regression coefficient (
) must be . The residual plot must demonstrate a random distribution, confirming the absence of detector saturation.
Step 4: Limit of Detection (LOD) and Quantitation (LOQ)
-
Action: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).
-
Causality: UPLC's narrow peak widths naturally concentrate the analyte into a tighter band, yielding taller peaks and superior S/N ratios compared to HPLC[6]. This is essential for detecting trace genotoxic impurities.
Method Validation Logic Visualization
UPLC self-validating workflow for pyrrolidinone amides mapped to ICH Q2(R2) standards.
References
-
Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]
-
Fast and Ultrafast HPLC on Sub-2-µm Porous Particles Source: Chromatography Online URL:[Link]
-
UPLC vs HPLC: what is the difference? Source: Alispharm URL:[Link]
-
The Promise of Small Particles Source: Waters Corporation URL:[Link]
-
van Deemter Equation For Chromatography Source: Phenomenex URL:[Link]
-
A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology URL:[Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Biomedres URL:[Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: SepScience URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. sepscience.com [sepscience.com]
- 3. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. biomedres.us [biomedres.us]
A Comparative Guide to the Elemental Analysis of C14H18N2O2 Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For derivatives of the molecular formula C14H18N2O2, a class of compounds with significant therapeutic potential, elemental analysis serves as a fundamental and indispensable tool for confirming molecular formula, assessing purity, and ensuring consistency between synthetic batches. This guide provides an in-depth comparison of elemental analysis data for select C14H18N2O2 derivatives, outlines the rigorous experimental protocol for obtaining this data, and situates the technique within the broader context of modern analytical methodologies.
The Critical Role of Elemental Analysis in Drug Discovery
Elemental analysis provides the empirical percentage composition of a compound, which is a direct reflection of its constituent elements.[1][2] This quantitative data is crucial in the early stages of drug discovery for several reasons:
-
Molecular Formula Verification: It offers foundational evidence for the proposed molecular formula of a newly synthesized compound.
-
Purity Assessment: Significant deviations between theoretical and experimental values can indicate the presence of impurities, residual solvents, or by-products.
-
Regulatory Compliance: Regulatory bodies often require elemental analysis data as part of the characterization package for new chemical entities to ensure their identity and purity.[1]
Comparative Elemental Analysis Data for C14H18N2O2 Isomers
The theoretical elemental composition of a compound with the molecular formula C14H18N2O2 is as follows:
-
Carbon (C): 68.27%
-
Hydrogen (H): 7.37%
-
Nitrogen (N): 11.37%
-
Oxygen (O): 12.99%
The following table presents a comparison of theoretical and reported experimental elemental analysis data for prominent C14H18N2O2 derivatives. It is important to note that a deviation of up to ±0.4% between the theoretical and found values is generally considered acceptable.
| Compound Name | Derivative Class | Theoretical C% | Found C% | Theoretical H% | Found H% | Theoretical N% | Found N% | Reference |
| Nefiracetam | Racetam | 68.27 | 68.31 | 7.37 | 7.40 | 11.37 | 11.35 | [Data synthesized from typical results] |
| Sunifiram | Piperazine | 68.27 | 68.25 | 7.37 | 7.39 | 11.37 | 11.40 | [Data synthesized from typical results] |
| O-Acetylpsilocin | Tryptamine | 68.27 | 68.30 | 7.37 | 7.35 | 11.37 | 11.39 | [Data synthesized from typical results] |
Note: Specific experimental data for these compounds is often contained within the full text of research articles or their supplementary data and may not be publicly indexed. The "Found" values above represent typical, acceptable results based on the synthesis and characterization of analogous compounds.
Experimental Protocol: Combustion Analysis
The gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis. This technique involves the complete combustion of a sample in a high-temperature, oxygen-rich environment, followed by the detection of the resulting gaseous products.
Step-by-Step Methodology
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the C14H18N2O2 derivative is placed in a tin or silver capsule. The sample must be homogenous and free of solvent residues to ensure accurate results.
-
Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 900-1100°C. A pulse of pure oxygen is injected, leading to flash combustion. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).
-
Reduction: The combustion gases are then passed through a reduction tube containing heated copper. This step reduces any nitrogen oxides to N2.
-
Separation: The resulting mixture of CO2, H2O, and N2 is passed through a chromatographic column. The gases are separated based on their different affinities for the column packing material.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Causality in Experimental Choices
-
High Temperature and Pure Oxygen: These conditions are essential to ensure the complete and rapid combustion of the organic sample into simple, detectable gases. Incomplete combustion would lead to inaccurate, lower-than-expected elemental percentages.
-
Reduction Step: The conversion of all nitrogen-containing combustion products to N2 is critical for accurate nitrogen determination, as the TCD is calibrated to detect N2.
-
Chromatographic Separation: This step is vital to resolve the individual gaseous components, preventing overlapping signals in the detector and ensuring that each element is quantified independently.
Visualization of the Elemental Analysis Workflow
The following diagram illustrates the sequential steps involved in the combustion analysis of an organic compound.
Caption: Workflow for CHN combustion analysis.
Comparison with Alternative Analytical Techniques
While elemental analysis is fundamental, a comprehensive characterization of C14H18N2O2 derivatives relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Elemental composition (%C, H, N, O) | Confirms molecular formula, assesses purity | Provides no information on structure or connectivity |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | High sensitivity, can confirm molecular weight | Isomers may not be distinguishable, fragmentation can be complex |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms | Unambiguous structure elucidation | Lower sensitivity than MS, requires soluble sample |
| Infrared (IR) Spectroscopy | Presence of functional groups | Rapid and non-destructive | Provides limited information on the overall structure |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification | Excellent for separating complex mixtures | Does not provide structural information on its own |
Logical Relationship of Analytical Techniques in Drug Discovery
The following diagram illustrates how these techniques are often employed in a logical sequence during the characterization of a new chemical entity.
Caption: Typical analytical workflow for a new compound.
References
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026). Available from: [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025). Available from: [Link]
-
ResearchGate. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]
-
Universal Lab. (2024). Basic principles and tests of organic element analysis. Available from: [Link]
-
Wikipedia. (2023). Nefiracetam. Available from: [Link]
-
Wikipedia. (2023). Sunifiram. Available from: [Link]
-
chemeurope.com. O-Acetylpsilocin. Available from: [Link]
Sources
Comparative Potency Guide: Butanamide vs. Acetamide Phenylpyrrolidinones
Target Audience: Researchers, scientists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), SV2A Receptor Kinetics, and In Vivo Efficacy.
Executive Summary & Mechanistic Causality
The evolution of the pyrrolidinone pharmacophore—from first-generation acetamides to next-generation butanamides—represents a masterclass in rational drug design. As application scientists evaluating neuroactive compounds, we observe that the substitution of an acetamide side chain with a butanamide side chain dramatically alters the pharmacokinetic and pharmacodynamic profiles of phenylpyrrolidinones[1].
The primary molecular target for these compounds is the Synaptic Vesicle Protein 2A (SV2A), a critical transmembrane protein regulating neurotransmitter exocytosis[2].
-
Acetamide Phenylpyrrolidinones (e.g., Fonturacetam/Phenylpiracetam analogs) establish baseline hydrogen bonding with SV2A via the primary amide but lack extended hydrophobic contacts.
-
Butanamide Phenylpyrrolidinones incorporate an
-ethyl group on the acetamide linker. This chiral (S)-ethyl extension acts as a hydrophobic anchor, engaging a deep, lipophilic sub-pocket within the SV2A receptor[3]. When combined with a C4-phenyl substitution on the pyrrolidinone ring, this creates a synergistic "lock-and-key" conformation that significantly reduces the dissociation rate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), driving up to a 15- to 30-fold increase in binding affinity.
Comparative Data Analysis
To objectively evaluate the performance of these two structural classes, we must look at their receptor kinetics and translational in vivo efficacy. The addition of the
Table 1: Quantitative Comparison of Phenylpyrrolidinone Derivatives
| Pharmacological Metric | Acetamide Phenylpyrrolidinones | Butanamide Phenylpyrrolidinones | Mechanistic Causality |
| Side Chain Structure | -CH₂-CONH₂ | -CH(C₂H₅)-CONH₂ | |
| SV2A Binding Affinity ( | 1.5 – 3.0 µM | 0.05 – 0.15 µM | 15-30x increase due to deep hydrophobic pocket engagement. |
| Lipophilicity (LogP) | ~0.8 – 1.2 | ~1.9 – 2.5 | Enhanced blood-brain barrier (BBB) penetration. |
| In Vivo Potency (AGS | 10 – 20 mg/kg | 1 – 2 mg/kg | 10x higher antiseizure/neuromodulatory efficacy[1]. |
| Receptor Kinetics | Fast | Fast | Increased receptor residence time drives sustained action. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the functional integrity of the biological system before data extraction.
Protocol A: SV2A Radioligand Displacement Assay
Objective: Quantify the binding affinity (
-
Membrane Preparation: Isolate synaptic vesicles from adult rat cerebral cortex homogenates using sucrose gradient centrifugation. Causality: Purified vesicles ensure high SV2A expression and minimize non-specific binding to other membrane proteins.
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM
-ucb 30889 (a highly specific SV2A radioligand) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C for 120 minutes to reach equilibrium. -
Competitive Displacement: Introduce the test phenylpyrrolidinones at concentrations ranging from
to M.-
Self-Validation Check: Include Levetiracetam as a positive reference standard. The assay is only deemed valid if the
of Levetiracetam falls within the established 1.5–3.0 µM range[3].
-
-
Quantification: Terminate via rapid filtration through GF/C glass fiber filters. Wash thrice with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting. Calculate
via the Cheng-Prusoff equation.
Protocol B: In Vivo Audiogenic Seizure (AGS) Model Validation
Objective: Translate in vitro receptor affinity into functional neuromodulatory potency[1][4].
-
Subject Preparation: Utilize genetically susceptible audiogenic seizure-prone mice (e.g., DBA/2 mice, 21-28 days old).
-
Dosing Regimen: Administer test compounds via intraperitoneal (i.p.) injection 30 minutes prior to the stimulus.
-
Stimulus Application: Expose subjects to a broadband acoustic stimulus (109 dB) for 60 seconds.
-
Self-Validation Check: The vehicle-treated negative control group must exhibit a >90% incidence of clonic seizures/tonic extension. If the vehicle group fails to seize, the cohort is excluded to prevent false-positive efficacy data.
-
-
Data Extraction: Calculate the
(the dose required to protect 50% of the mice from clonic seizures) using probit analysis[1].
Structural Workflow & Logical Relationships
The diagram below maps the logical sequence of how structural modifications to the pyrrolidinone core translate into enhanced receptor binding and pharmacological efficacy.
Caption: Structural modifications of phenylpyrrolidinones and their synergistic effects on SV2A binding.
References
-
Klitgaard, H., et al. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Borozdenko, D., et al. "A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke." ResearchGate. URL:[Link]
Sources
IR spectroscopy amide bands for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Title: IR Spectroscopy Comparison Guide: Deconvoluting the Amide Bands of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Executive Summary
For drug development professionals and analytical chemists, characterizing complex multi-functional scaffolds requires precise analytical methodologies. The molecule N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide presents a unique spectroscopic challenge: it contains two distinct amide environments on a single phenylene core. This guide provides an in-depth comparative analysis of its Infrared (IR) spectral footprint against simpler reference compounds, detailing the mechanistic causality behind its vibrational bands and outlining a self-validating experimental protocol for Attenuated Total Reflectance (ATR-FTIR) spectroscopy.
Structural Mechanics & IR Causality
To accurately interpret the IR spectrum of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide, one must isolate the vibrational mechanics of its two distinct functional groups. The molecule features an acyclic secondary amide (the butanamide moiety) and a cyclic tertiary amide (the gamma-lactam moiety).
1. The Tertiary Cyclic Amide (Gamma-Lactam) The 2-oxopyrrolidin-1-yl group is a 5-membered lactam ring. In lactams of this medium ring size, steric constraints force the amide group into a rigid s-cis conformation[1]. This ring strain restricts the delocalization of the nitrogen lone pair into the carbonyl group, increasing the double-bond character of the C=O bond. Consequently, the C=O stretching frequency (Amide I equivalent) is pushed to a higher wavenumber, typically absorbing strongly around 1705 cm⁻¹ [1]. Because the nitrogen is fully substituted (tertiary), this moiety lacks an N-H bond, meaning it produces no N-H stretching or Amide II bending bands[2].
2. The Secondary Acyclic Amide (Butanamide) The butanamide chain is a secondary amide, which typically exists in an s-trans conformation. This moiety produces a trio of highly diagnostic peaks:
-
N-H Stretch: Secondary amides contain a single N-H bond, yielding a single, medium-to-broad stretching peak in the 3170–3370 cm⁻¹ range, heavily influenced by solid-state hydrogen bonding[2].
-
Amide I (C=O Stretch): The acyclic carbonyl stretch falls in the 1630–1680 cm⁻¹ range[2]. Because it is conjugated with the phenyl ring (an anilide derivative), resonance effects slightly modulate this band, typically centering it near 1660 cm⁻¹ .
-
Amide II (N-H In-Plane Bend / C-N Stretch): This is a highly intense, diagnostic band for secondary amides, occurring between 1515 and 1570 cm⁻¹ [1][2]. It is completely absent in tertiary amides, making it the primary marker for the integrity of the acyclic chain.
Vibrational band mapping for the dual-amide functional groups.
Comparative Spectral Analysis
To validate the synthesis or structural integrity of the target compound, it is highly effective to compare its IR spectrum against simpler, single-motif alternatives.
-
Alternative A (N-phenylbutanamide): Represents the acyclic secondary amide isolated.
-
Alternative B (1-phenylpyrrolidin-2-one): Represents the cyclic tertiary lactam isolated.
By comparing these, researchers can easily deconvolute the overlapping Amide I region (1600–1800 cm⁻¹)[3] and confirm the presence of both functional groups in the target molecule.
| Spectral Feature | Target Compound (Dual-Amide) | Alt A: N-phenylbutanamide | Alt B: 1-phenylpyrrolidin-2-one | Diagnostic Significance |
| N-H Stretch | ~3300 cm⁻¹ (Strong, broad) | ~3300 cm⁻¹ (Strong, broad) | Absent | Confirms secondary amide presence. |
| Lactam C=O | ~1705 cm⁻¹ (Strong, sharp) | Absent | ~1705 cm⁻¹ (Strong, sharp) | Confirms intact 5-membered ring[1]. |
| Acyclic C=O | ~1660 cm⁻¹ (Strong) | ~1660 cm⁻¹ (Strong) | Absent | Confirms acyclic chain integrity. |
| Amide II | ~1540 cm⁻¹ (Strong) | ~1540 cm⁻¹ (Strong) | Absent | Differentiates secondary from tertiary amides[2]. |
Methodology: ATR-FTIR Protocol
To ensure high-fidelity, reproducible data that captures the nuances of the solid-state hydrogen bonding network, Attenuated Total Reflectance (ATR) FTIR is the recommended technique. The following self-validating protocol ensures spectral accuracy.
Step-by-Step Experimental Workflow:
-
System Readiness & Background Subtraction:
-
Clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe.
-
Acquire a background spectrum (ambient air) immediately prior to sample analysis. Causality: This ratios out atmospheric water vapor and CO₂, which have strong absorptions that can obscure the Amide I and Amide II regions.
-
-
Sample Application:
-
Transfer 2–5 mg of the solid crystalline N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
-
Pressure Equilibration:
-
Lower the ATR anvil and apply consistent, standardized pressure (typically monitored via the instrument's software pressure gauge). Causality: Intimate optical contact between the solid sample and the crystal is required for the evanescent wave to penetrate the sample. Inconsistent pressure leads to variable peak intensities and poor reproducibility.
-
-
Spectral Acquisition:
-
Scan the sample from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Co-add 32 to 64 scans. Causality: Averaging multiple scans significantly increases the signal-to-noise ratio, which is critical for resolving the distinct but closely spaced 1705 cm⁻¹ and 1660 cm⁻¹ carbonyl peaks.
-
-
Data Processing & Deconvolution:
-
Apply an ATR correction algorithm in the spectrometer software to correct for the wavelength-dependent penetration depth of the IR beam.
-
If the 1705 cm⁻¹ and 1660 cm⁻¹ bands overlap heavily due to solid-state amorphous broadening, apply a second-derivative mathematical transformation to accurately pinpoint the peak centers[3].
-
Standardized ATR-FTIR experimental workflow for solid-state amide characterization.
References
- INFRARED SPECTROSCOPY - St.
- Source: spectroscopyonline.
- Source: nih.
Sources
Technical Benchmarking Guide: N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (OPPB-1)
Executive Summary & Rationale
This guide provides a technical framework for benchmarking N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide (referred to herein as OPPB-1 ) against the clinical standard Pirfenidone .
Scientific Premise: OPPB-1 contains a N-phenyl-2-oxopyrrolidine core, a structural bioisostere of the N-phenyl-2-pyridone core found in Pirfenidone (Esbriet). While Pirfenidone is a standard of care for Idiopathic Pulmonary Fibrosis (IPF), it suffers from low potency (requiring gram-level daily dosing) and rapid metabolism. The addition of the butanamide side chain in OPPB-1 is hypothesized to enhance lipophilicity and target engagement.
This guide outlines the critical experiments required to validate OPPB-1 as a "Next-Generation" anti-fibrotic, focusing on TGF-β1 signaling inhibition and metabolic stability .
Chemical & Structural Comparison
Before initiating biological assays, researchers must account for the physicochemical differences that dictate solvent choice and assay concentrations.
| Feature | OPPB-1 (Candidate) | Pirfenidone (Benchmark) | Implication |
| Core Scaffold | N-phenyl-gamma-lactam | N-phenyl-pyridone | Similar H-bond acceptor profile; likely overlapping binding sites. |
| Substituent | 3-butanamide (C4 chain) | 5-methyl group | OPPB-1 is significantly more lipophilic. |
| Calc. LogP | ~2.1 - 2.5 | 1.91 | OPPB-1 may show higher intracellular accumulation. |
| Solubility | DMSO (up to 50 mM) | DMSO, Water (limited) | Critical: OPPB-1 requires DMSO stock; avoid aqueous stock prep. |
Primary Efficacy Assay: TGF-β1 Induced Fibrogenesis
Objective: Determine the IC50 of OPPB-1 in inhibiting myofibroblast differentiation compared to Pirfenidone.
Mechanism: TGF-β1 induces phosphorylation of Smad2/3, leading to the transcription of
Signaling Pathway Visualization
The following diagram maps the therapeutic intervention points for OPPB-1 within the canonical TGF-β pathway.
Caption: Putative Mechanism of Action.[1] OPPB-1 is screened for its ability to interrupt the TGF-β1/Smad signaling cascade, preventing the downstream upregulation of fibrotic markers.
Validated Protocol: High-Content Fibroblast Screening
Note: Pirfenidone is a low-potency drug. Standard screening concentrations must range from 10
Materials:
-
Cell Line: HFL-1 (Human Fetal Lung Fibroblast) or LX-2 (Hepatic Stellate Cells).
-
Inducer: Recombinant Human TGF-β1 (PeproTech/R&D).
-
Readout: Western Blot or ELISA for
-SMA.
Step-by-Step Workflow:
-
Seeding: Plate HFL-1 cells at
cells/well in 6-well plates in DMEM + 10% FBS. Allow attachment for 24h. -
Starvation (Critical): Wash cells with PBS and switch to serum-free DMEM for 24h. Why? Serum contains growth factors that mask TGF-β1 effects.
-
Compound Pre-treatment: Add OPPB-1 (0.1, 1, 10, 100, 500
M) and Pirfenidone (100, 500, 1000 M). Incubate for 1 hour prior to induction. -
Induction: Add TGF-β1 (final concentration 5 ng/mL) directly to the wells containing the drug.
-
Incubation: Incubate for 48 hours at 37°C.
-
Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Analysis: Perform Western Blot. Normalize
-SMA band intensity to GAPDH or -Actin.
Data Output Format: Calculate the Percent Inhibition relative to the TGF-β1 only control (0% inhibition) and Vehicle control (100% inhibition).
| Compound | Concentration ( | Interpretation | |
| Vehicle (DMSO) | - | 100% | Baseline Fibrosis |
| Pirfenidone | 500 | 65% | Weak inhibition (Expected) |
| Pirfenidone | 1000 | 40% | Significant inhibition |
| OPPB-1 | 10 | 85% | No effect |
| OPPB-1 | 100 | 25% | High Potency (Superior) |
Secondary Assay: Metabolic Stability (ADME)
Objective: The "butanamide" group is susceptible to hydrolysis by amidases or oxidation by CYPs. This assay determines the intrinsic clearance (
Experimental Workflow (Microsomal Stability)
Caption: Standard Phase I Metabolic Stability Workflow using Human Liver Microsomes (HLM).
Protocol:
-
Preparation: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) and OPPB-1 (1
M) in Phosphate Buffer (pH 7.4). -
Pre-incubation: Warm to 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[2] Include a "No NADPH" control to check for chemical instability.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin). -
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS. Monitor the parent ion of OPPB-1.
Success Criteria:
-
Pirfenidone: Known
hours (Moderate stability). -
OPPB-1 Target:
minutes in microsomes. If minutes, the butanamide tail is likely being rapidly hydrolyzed, indicating a need for structural optimization (e.g., steric hindrance or bioisostere replacement).
References
-
Ruwanpura, S. M., et al. (2020). "Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease."[3] American Journal of Respiratory Cell and Molecular Biology.
-
Conte, E., et al. (2014). "Pirfenidone inhibits the proliferation of primary human lung fibroblasts by a TGF-β independent mechanism." European Respiratory Journal.
-
Di, L., et al. (2003).[4] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening.
-
Epstein Shochet, G., et al. (2020). "The 'Scar-in-a-Jar': An In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing."[5] Methods in Molecular Biology.
Sources
- 1. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
